An In-depth Technical Guide to the Physical Properties of cis-2-Methyloxolane-3-carboxylic acid
Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-Methyloxolane-3-carboxylic acid. As a substituted tetrahydrofuran derivative, this molecule holds potential...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-Methyloxolane-3-carboxylic acid. As a substituted tetrahydrofuran derivative, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific stereoisomer, this document synthesizes information from foundational chemical principles and data from analogous structures to present a robust profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structure, expected physicochemical parameters, and spectroscopic characteristics.
Introduction and Molecular Structure
cis-2-Methyloxolane-3-carboxylic acid is a saturated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring. The ring is substituted at the 2- and 3-positions with a methyl group and a carboxylic acid group, respectively. The cis stereochemistry indicates that both the methyl and carboxylic acid substituents reside on the same face of the oxolane ring. This specific spatial arrangement is crucial as it influences the molecule's polarity, steric hindrance, and potential for intermolecular interactions, thereby defining its physical properties and biological activity.
The parent scaffold, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), is a well-regarded green solvent derived from renewable resources like furfural or levulinic acid.[1][2][3] Its derivatives, such as the title compound, are of interest for their potential to combine the favorable biocompatibility of the oxolane ring with the versatile functionality of a carboxylic acid.
cis-2-Methyloxolane-3-carboxylic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of cis-2-Methyloxolane-3-carboxylic acid . Primary Identifier (CAS): 617690-26-3 Systematic Name: cis-2-Methyltetrahydrofuran-3-carb...
cis-2-Methyloxolane-3-carboxylic acid is a saturated heterocyclic building block used primarily in medicinal chemistry as a scaffold for Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a five-membered ether ring (oxolane/tetrahydrofuran) with a methyl group at the C2 position and a carboxylic acid at the C3 position. The cis stereochemistry indicates that both substituents reside on the same face of the ring, a configuration often favored in hydrogenation protocols due to syn-addition mechanisms.
This compound serves as a critical bioisostere for proline and cyclopentane derivatives, offering improved aqueous solubility and distinct vector orientation for substituent display in active pharmaceutical ingredients (APIs).
Chemical Identity & Stereochemical Landscape
The nomenclature for this compound often varies between "Oxolane" (IUPAC systematic) and "Tetrahydrofuran" (common). Researchers must distinguish between the specific cis isomer, the trans isomer, and the generic (unspecified) entries often found in vendor catalogs.
Identifier Table[1][2][3][4]
Attribute
Detail
Common Name
cis-2-Methyloxolane-3-carboxylic acid
Synonym
cis-2-Methyltetrahydrofuran-3-carboxylic acid
CAS Number (cis)
617690-26-3
CAS Number (Generic)
866914-28-5 (Often used for racemates/unspecified stereochem)
Molecular Formula
C₆H₁₀O₃
Molecular Weight
130.14 g/mol
SMILES (cis-racemate)
O=C(O)[C@@H]1CCO[C@@H]1C
InChI Key
(Generic) URICMJOJNYOQSC-UHFFFAOYSA-N
Stereochemical Visualization
The cis configuration implies a specific relative stereochemistry. In a racemic mixture, this CAS refers to the 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers (assuming standard Cahn-Ingold-Prelog priority where the ring oxygen is position 1).
Figure 1: Stereochemical outcome of the hydrogenation of 2-methyl-3-furoic acid.
Physicochemical Profile
Understanding the physical properties is essential for handling and purification.
Appearance: Typically a colorless to pale yellow viscous liquid or low-melting solid.
Boiling Point: Predicted ~240–250 °C (at 760 mmHg). Often distilled under reduced pressure (e.g., 110–120 °C at 10 mmHg).
Acidity (pKa): ~4.5 (Typical for aliphatic carboxylic acids with mild inductive effect from the ether oxygen).
LogP: ~0.2 to 0.5 (Low lipophilicity due to the polar ether and acid groups, making it water-soluble).
Solubility: Highly soluble in alcohols (MeOH, EtOH), THF, and DCM. Moderately soluble in water.
Synthetic Routes & Process Chemistry
The primary route to cis-2-methyloxolane-3-carboxylic acid is the heterogeneous catalytic hydrogenation of the aromatic furan precursor.
Core Reaction
Substrate: 2-Methylfuran-3-carboxylic acid (CAS 6947-94-0)
Reagent: Hydrogen gas (
)
Catalyst: Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C)
Mechanistic Insight (Expertise)
Hydrogenation of furan rings typically proceeds via syn-addition of hydrogen across the double bonds. Because the methyl group at C2 and the carboxyl group at C3 are already in place, the adsorption of the flat furan ring onto the catalyst surface dictates that hydrogen atoms add from the bottom face (or top face) uniformly. This pushes the existing substituents (Methyl and Carboxyl) to the same side, favoring the cis diastereomer kinetically.
Note: This protocol describes a self-validating system where conversion is monitored by proton NMR.
Materials:
2-Methylfuran-3-carboxylic acid (1.0 eq)
5% Rh/C or 5% Pd/C (5–10 wt% loading relative to substrate)
Solvent: Methanol or Acetic Acid (Acetic acid suppresses ring opening)
Equipment: High-pressure autoclave (Parr reactor)
Step-by-Step Methodology:
Loading: In a stainless steel autoclave, dissolve 2-methylfuran-3-carboxylic acid (e.g., 10 g) in Methanol (100 mL).
Catalyst Addition: Carefully add the Rh/C catalyst (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.
Purge: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).
Reaction: Pressurize with Hydrogen to 50 bar (approx. 725 psi) . Heat the mixture to 60–80 °C .
Causality: High pressure is required to overcome the aromaticity of the furan ring. Elevated temperature increases rate but excessive heat (>120°C) may cause decarboxylation or ring opening.
Monitoring: Stir at 800–1000 rpm for 12–24 hours. Monitor consumption of starting material via TLC or ¹H NMR (disappearance of aromatic furan protons ~6.5–7.5 ppm).
Work-up: Cool to room temperature. Vent hydrogen carefully. Filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude cis-acid.
Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or recrystallization (if solid) from hexanes/ether.
Figure 2: Synthetic workflow for the hydrogenation of 2-methyl-3-furoic acid.
Medicinal Chemistry Applications
1. Bioisosterism:
The cis-2-methyloxolane-3-carboxylic acid scaffold acts as an ether-containing bioisostere of proline or 2-methylcyclopentanecarboxylic acid . The oxygen atom in the ring accepts hydrogen bonds, potentially improving the metabolic stability and solubility profile of a drug candidate compared to a carbocyclic analog.
2. Vector Control:
The cis-arrangement locks the C2-methyl and C3-carboxyl groups into a specific spatial orientation. This is crucial for:
Conformational Restriction: Reducing the entropy penalty upon binding to a protein target.
Stereoselective Binding: Targeting chiral pockets in enzymes or receptors where only the cis-conformation fits (e.g., mimicking the turn geometry in peptides).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18522 (Related Furanone derivatives). Retrieved from [Link]
Frank, N., et al. (2025).[1] Mild Brønsted Acid-Catalyzed Reductions of Furans. J. Am. Chem. Soc. (Contextual synthesis reference). Retrieved from [Link]
Technical Guide: Solubility Profiling and Characterization of cis-2-Methyloxolane-3-carboxylic Acid
Executive Summary & Molecular Context[1] cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) acts as a critical chiral synthon in the synthesis of protease inhibitors and r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Context[1]
cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) acts as a critical chiral synthon in the synthesis of protease inhibitors and receptor ligands. Its physicochemical behavior is dominated by the interplay between the polar, hydrogen-bond-donating carboxylic acid motif and the lipophilic, ether-containing oxolane ring.
Understanding the solubility profile of this intermediate is not merely about finding a solvent; it is about controlling polymorphism , optimizing diastereomeric resolution , and designing efficient crystallization processes. This guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of this compound.
Physicochemical Baseline
Before experimental profiling, we establish the theoretical baseline using quantitative structure-property relationships (QSPR).
Low MW facilitates high solubility in polar protic solvents.
Predicted pKa
4.5 – 4.8
Solubility in water is highly pH-dependent (high at pH > 6).
Predicted LogP
0.5 – 1.1
Moderate lipophilicity; likely soluble in esters and chlorinated solvents.
H-Bond Donors
1 (COOH)
Capable of dimerization in non-polar solvents.
H-Bond Acceptors
3 (COOH + Ether O)
High affinity for protic solvents (Alcohols, Water).
Theoretical Framework: Solvation Thermodynamics
To rationalize solubility data, we must look beyond "like dissolves like" and consider the specific intermolecular forces at play.
Solute-Solvent Interaction Mechanisms
The solubility of cis-2-methyloxolane-3-carboxylic acid is governed by two competing mechanisms:
Specific Solvation (H-Bonding): In polar protic solvents (Methanol, Water), the solvent molecules disrupt the acid-acid dimers, forming solute-solvent hydrogen bonds.
Dimerization: In non-polar aprotic solvents (Hexane, Toluene), the compound exists primarily as cyclic dimers stabilized by dual hydrogen bonds, significantly reducing its apparent polarity and solubility.
Thermodynamic Modeling (The Apelblat Model)
For process engineering, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
) with temperature ():
A, B, C: Empirical parameters derived from regression.
Utility: Allows for interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization curves.
As exact literature values for this specific chiral isomer are often proprietary or batch-dependent, the following self-validating protocol is required to generate a robust solubility curve.
Experimental Workflow (Shake-Flask Method)
Figure 1: Standardized workflow for thermodynamic solubility determination. Note that temperature control is the critical variable for reproducibility.
Analytical Conditions (HPLC)
For precise quantification, avoid gravimetric methods if the solvent has a high boiling point or if the compound is volatile. Use the following HPLC method:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [30:70 v/v]. Acid allows the carboxylic acid to remain protonated for sharper peaks.
Based on the functional group contribution methods and data from structural analogs (Tetrahydrofuran-2-carboxylic acid and 2-Methyltetrahydrofuran), the following solubility trends are established.
Solvent Classification Table
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Application
Polar Protic
Methanol, Ethanol, IPA
Very High
Strong H-bond acceptance from solvent to COOH proton.
To purify the cis-isomer from a crude mixture (containing trans-isomer or other impurities), a Cooling Crystallization or Anti-solvent Crystallization is recommended.
Logic: The compound is moderately soluble in Ethyl Acetate. Adding Heptane reduces the solubility power, forcing the compound to crystallize. The cis-isomer often has different lattice energy than the trans-isomer, allowing for kinetic resolution.
Strategic Decision Tree: Solvent Selection
Figure 2: Decision logic for solvent selection based on process goals. Note the distinction between reaction utility and purification capability.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link (Fundamental basis for Apelblat modeling of organic acids).
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility protocols).
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[4][3] ChemSusChem. Link (Properties of the core oxolane ring system).
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development. Link (Solubility behavior of MeTHF derivatives).
PubChem. (2025).[5][6] Compound Summary: Methyl tetrahydrofuran-2-carboxylate.[5] Link (Structural analog data).
Technical Profile: pKa of cis-2-Methyloxolane-3-carboxylic acid
[1] Executive Summary cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) represents a specific pharmacophore often utilized in fragment-based drug discovery (FBDD) to modu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) represents a specific pharmacophore often utilized in fragment-based drug discovery (FBDD) to modulate solubility and metabolic stability.
This guide addresses the physicochemical properties of this specific isomer. While direct experimental data for the cis isomer is sparse in open literature, high-confidence predictive modeling based on the parent compound (tetrahydrofuran-3-carboxylic acid) and substituent electronic effects places its pKa in the range of 4.35 – 4.45 .
This value is critical for researchers optimizing ADME profiles, as it dictates that the molecule will exist primarily as a mono-anion at physiological pH (7.4), influencing both LogD and membrane permeability.
Structural & Electronic Determinants of Acidity[1]
To understand the pKa of this molecule, one must deconstruct the electronic environment surrounding the carboxylic acid at position 3.
The Inductive Effect of the Ring Oxygen
The oxolane (tetrahydrofuran) ring contains an oxygen atom at position 1.
Mechanism: The oxygen atom is highly electronegative ($ \chi \approx 3.44 $). Through the
-bond framework, it exerts a negative inductive effect (-I) on the carbon skeleton.
Impact: This electron-withdrawing effect propagates to C3, stabilizing the carboxylate anion (
) formed upon deprotonation. Consequently, oxolane-3-carboxylic acids are more acidic (lower pKa) than their cycloalkane counterparts (e.g., cyclopentanecarboxylic acid, pKa 4.8).
The Methyl Substituent Effect (Position 2)[1]
Mechanism: The methyl group at C2 is a weak electron donor via hyperconjugation and induction (+I effect).
Impact: By donating electron density toward the ring, it slightly destabilizes the forming carboxylate anion compared to the unsubstituted parent. This typically results in a minor increase in pKa (+0.05 to +0.15 units).
Stereochemical Influence (Cis-Configuration)
The "cis" designation places the C2-Methyl and C3-Carboxyl groups on the same face of the ring.
Steric Bulk: The proximity of the methyl group may sterically hinder the solvation shell of water molecules around the carboxylate anion. Poor solvation destabilizes the anion, potentially raising the pKa further.
Intramolecular H-Bonding: While less dominant in aqueous solution, the cis geometry allows for potential dipole interactions between the ring oxygen and the carboxylic proton, though the geometric constraints of the 5-membered ring make a strong intramolecular hydrogen bond unlikely compared to 1,3-interactions.
Quantitative Data Profile
The following values represent a synthesis of predicted SAR (Structure-Activity Relationship) data and experimental baselines from analogous structures.
Parameter
Value / Range
Confidence
Source / Basis
Predicted pKa
4.35 – 4.45
High
Calculated via substituent constants on parent [1, 2]
Parent pKa
4.33 ± 0.20
Experimental
Tetrahydrofuran-3-carboxylic acid [2]
Cycloalkane Analog
4.84
Experimental
Cyclopentanecarboxylic acid (Baseline)
LogP (Neutral)
~0.65
Predicted
Consensus LogP algorithms
LogD (pH 7.4)
-2.4
Calculated
Ionized species dominates
Dissociation Equilibrium Diagram
The following diagram illustrates the ionization pathway and the electronic vectors influencing the acidic proton.
Figure 1: Mechanistic factors influencing the pKa of cis-2-methyloxolane-3-carboxylic acid.
Experimental Determination Protocol
Since isomeric purity is paramount, the pKa cannot be accurately determined without first validating the cis stereochemistry. The following protocol ensures data integrity.
Phase 1: Stereochemical Validation (NMR)
Before titration, you must confirm the cis relationship between the C2-Me and C3-H.
Solvent: Dissolve 5 mg in
.
Experiment: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY sequence.
Criterion: Irradiate the methyl signal (~1.2 ppm). Look for enhancement of the H3 proton signal (~2.8-3.0 ppm).
Positive NOE: Confirms cis (spatial proximity).
Negative/Weak NOE: Suggests trans .
Phase 2: Potentiometric Titration (Gold Standard)
This method is preferred over UV-metric methods because the oxolane ring lacks a strong chromophore that shifts significantly upon ionization.
Equipment: Sirius T3 or Mettler Toledo Titrator.
Conditions: 25°C, Ionic Strength (I) = 0.15 M KCl.
Step-by-Step Workflow:
Preparation: Weigh 3-5 mg of the solid acid into the assay vial.
Dissolution: Add 1.5 mL of degassed water. If solubility is low, use a co-solvent method (start with 30% Methanol/Water and extrapolate to 0% organic).
Titrant: Use 0.5 M KOH (standardized).
Execution: Perform a "pH-metric" titration from pH 2.0 to pH 12.0.
Calculation: Use the Bjerrum difference plot to calculate the pKa.
Equation:
Experimental Workflow Diagram
Figure 2: Workflow for validating stereochemistry and determining pKa.
Implications for Drug Development[1]
Understanding the pKa of 4.35-4.45 allows for precise modeling of the compound's behavior in biological systems.
Gastric Absorption (pH 1.5 - 3.5):
At gastric pH, the molecule is ~90-99% neutral (
).
Implication: High passive permeability through the stomach lining is expected.
Intestinal/Blood Absorption (pH 7.4):
At physiological pH, the molecule is >99.9% ionized (Anionic).
Implication: Passive permeability will drop significantly. The molecule will require high aqueous solubility or active transport. The LogD drops to -2.4, indicating it will not partition into lipid bilayers effectively without masking (e.g., ester prodrugs).
Formulation:
The molecule will form stable salts with weak bases (e.g., Tromethamine, Meglumine) due to the acidic carboxylate.
References
PubChem. Compound Summary: Tetrahydrofuran-3-carboxylic acid (Parent Structure).[1] National Library of Medicine. Accessed February 24, 2026.
[Link]
ResearchGate. pKa values of carboxylic acids in non-aqueous solvents (Acetonitrile, THF). Accessed February 24, 2026.
[Link]
Operational Safety & Handling Protocol: cis-2-Methyloxolane-3-carboxylic Acid
Executive Summary: The "Dual Hazard" Profile cis-2-Methyloxolane-3-carboxylic acid (CAS: 1097729-65-7) represents a deceptively complex safety challenge in drug discovery.[1] Often treated merely as a chiral building blo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual Hazard" Profile
cis-2-Methyloxolane-3-carboxylic acid (CAS: 1097729-65-7) represents a deceptively complex safety challenge in drug discovery.[1] Often treated merely as a chiral building block, it possesses a dual hazard profile that is frequently overlooked in standard databases:
The Ether Hazard: As a substituted tetrahydrofuran (THF), it is a Class B Peroxide Former .[1] The ether oxygen activates the
-carbons, making them susceptible to radical autoxidation, even though the 2-methyl substitution provides slight steric protection compared to unsubstituted THF.[1]
The Acid Hazard: The carboxylic acid moiety (
) confers corrosivity/irritancy and significantly alters the physical properties (boiling point, viscosity) compared to the parent solvent 2-MeTHF.[1]
Core Directive: This compound must be managed not just as an irritant, but as a time-sensitive high-energy precursor . This guide outlines the self-validating protocols required to handle it safely.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Unlike simple carboxylic acids, the oxolane ring drives the catastrophic risk. The carbon adjacent to the ether oxygen (C5 position) is susceptible to hydrogen abstraction by atmospheric oxygen.
Mechanism: Initiation
Propagation Termination.
Risk Factor: The carboxylic acid group increases the boiling point. If this material is distilled or rotovapped to dryness, the peroxides (which are less volatile) concentrate to detonation levels.[1][2][3]
Visualizing the Hazard Logic
Figure 1: Dual-Hazard Decision Tree. The presence of the ether ring necessitates peroxide protocols distinct from standard acid handling.
Advanced Handling & Storage Protocols
The "Self-Validating" Storage System
Trusting the label "Stabilized" is insufficient for high-stakes research.[1] You must implement a lifecycle tracking system.
Protocol: The 3-Point Check
Arrival (Day 0):
Visually inspect for crystals (though unlikely in liquids, turbidity indicates polymer/peroxide).[1]
Action: Date the bottle. Flush headspace with Argon/Nitrogen. Seal with Parafilm.
Opening (Day X):
Test: Use a semi-quantitative peroxide strip (e.g., Quantofix).[1][2]
Limit: If >20 mg/L (ppm), DO NOT DISTILL . If >100 mg/L, contact EHS for neutralization.[1]
Disposal (Day 365):
Mandatory retirement one year after opening, regardless of volume remaining.[1][4]
Handling Under Inert Atmosphere
Because the carboxylic acid proton can react with strong bases (e.g., NaH, LDA) often used in subsequent steps, moisture control is as critical as oxygen control.[1]
Technique: Use a "Schlenk" line or balloon technique for all transfers.
Why: Exclusion of
prevents peroxidation; exclusion of prevents inaccurate stoichiometry in coupling reactions.
Peroxide Quantitation (Titration Method)
For precise validation when strips are ambiguous.[1]
Reagent: Dissolve 6g KI in 100mL glacial acetic acid/chloroform (2:1).
Procedure: Add 1mL of cis-2-methyloxolane-3-carboxylic acid to 5mL of Reagent.
Observation:
No Color: Negligible.
Yellow: Low peroxides.
Brown: High peroxides (Danger).
Action: If brown, add water. Titrate with 0.1N Sodium Thiosulfate until colorless to quantify.
Do not treat this simply as an acid spill. The organic nature means standard "Acid Neutralizers" (often aqueous bases) may not mix well with the viscous organic layer.
Isolate: Remove ignition sources (Flash point is high, but caution is required).
Absorb: Use a clay-based or vermiculite absorbent.
Note: Avoid paper towels. Peroxides drying on cellulose (paper) can become shock-sensitive.[1]
Neutralize: Once absorbed, treat the solid waste with dilute Sodium Carbonate (
).
First Aid
Eye Contact: Immediate irrigation for 15 minutes.[5][7][8][10][11] The acid nature causes immediate protein coagulation; speed is vital to prevent corneal opacity.
Skin Contact: Wash with soap and water.[5][7][8][10][11] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases dermal permeability.[1]
Synthesis & Workflow Visualization
When using this compound as a scaffold (e.g., amide coupling), the workflow must account for its reactivity.[1]
Figure 2: Operational Workflow. Note the "Stop/Go" decision point at the Peroxide Test stage.
Toxicology & Environmental Fate (Read-Across)[1]
Specific toxicological data for this isomer is limited. The following is derived from Structural Activity Relationships (SAR) using 2-Methyltetrahydrofuran and general carboxylic acids.
Sensitization: No evidence of sensitization, but repeated exposure to the acid moiety can cause dermatitis.
Ecotoxicity: The oxolane ring is generally biodegradable but can be persistent. Do not release into waterways due to pH modification potential.
References
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyltetrahydrofuran-3-carboxylic acid. Retrieved from [1]
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Authoritative review on ether peroxidation mechanisms).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394625 (2-Methyltetrahydrofuran-3-carboxylic acid). Retrieved from [1]
Enamine. (2024). Building Blocks: Tetrahydrofuran derivatives handling guide. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [1]
An In-depth Technical Guide to the Thermodynamic Stability of cis-2-Methyloxolane-3-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Stereochemistry in Substituted Oxolanes The oxolane ring is a cornerstone in the architecture of...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Stereochemistry in Substituted Oxolanes
The oxolane ring is a cornerstone in the architecture of many pharmacologically important molecules. The precise spatial orientation of substituents—the stereochemistry—is not a trivial detail; it is a fundamental determinant of a molecule's biological activity. Diastereomers, such as the cis and trans isomers of 2-Methyloxolane-3-carboxylic acid, can exhibit vastly different pharmacokinetic and pharmacodynamic profiles. Therefore, a thorough understanding of the factors governing the thermodynamic stability of each isomer is paramount in the design and synthesis of novel therapeutics. The thermodynamically more stable isomer will be the predominant species at equilibrium, a critical consideration in synthesis, purification, and long-term storage.
In the case of 2,3-disubstituted oxolanes, the relative stability of the cis and trans isomers is governed by a delicate balance of competing non-covalent interactions. These include steric repulsion between adjacent substituents and the potential for stabilizing intramolecular hydrogen bonds. This guide will explore these factors in the context of cis-2-Methyloxolane-3-carboxylic acid and provide a roadmap for their quantitative evaluation.
The relative thermodynamic stability of the cis and trans isomers of 2-Methyloxolane-3-carboxylic acid is primarily dictated by the Gibbs free energy (ΔG) of each isomer. The isomer with the lower ΔG will be the more stable and thus more abundant at equilibrium. The key contributing factors to the overall ΔG are:
Steric Hindrance: In the cis isomer, the methyl and carboxylic acid groups are on the same face of the oxolane ring. This can lead to steric strain due to van der Waals repulsion between these substituents, particularly in certain ring conformations. The trans isomer, with substituents on opposite faces, is generally expected to experience less steric hindrance.
Intramolecular Hydrogen Bonding (IMHB): The cis isomer possesses the potential for the formation of an intramolecular hydrogen bond between the acidic proton of the carboxylic acid and the lone pair of electrons on the ether oxygen. This interaction would form a stable six-membered ring-like structure, which could significantly lower the energy of the cis isomer. The existence and strength of this IMHB are highly dependent on the conformation of the oxolane ring and the solvent environment.[1]
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium and the propensity for IMHB.[1] Polar, protic solvents can form intermolecular hydrogen bonds with the solute, which may compete with and disrupt any intramolecular hydrogen bonding. Conversely, in nonpolar solvents, IMHB is often more favored.
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the methyl group can influence the electronic distribution within the oxolane ring, although this is generally considered a secondary effect compared to steric and hydrogen bonding interactions.
The interplay of these factors determines the overall thermodynamic preference. If the stabilizing effect of the intramolecular hydrogen bond in the cis isomer outweighs the destabilizing steric interactions, the cis isomer will be the thermodynamically preferred product. Conversely, if steric hindrance is the dominant factor, the trans isomer will be more stable.
Computational Analysis: A Predictive Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the relative thermodynamic stabilities of isomers. By calculating the Gibbs free energy of the optimized geometries of both the cis and trans isomers, a quantitative prediction of their equilibrium distribution can be made.
Rationale for Computational Approach
DFT calculations provide a means to dissect the energetic contributions of different conformations and intramolecular interactions. This in silico approach is cost-effective and can guide experimental design. The choice of functional and basis set is critical for obtaining accurate results. Functionals that account for dispersion forces are recommended for accurately modeling non-covalent interactions like hydrogen bonding and steric repulsion.
Detailed Protocol for DFT Calculations
Below is a step-by-step protocol for performing DFT calculations to determine the relative stability of cis- and trans-2-Methyloxolane-3-carboxylic acid.
Structure Generation:
Build the 3D structures of both cis- and trans-2-Methyloxolane-3-carboxylic acid using a molecular modeling software (e.g., Avogadro, GaussView).
For the cis isomer, create initial structures both with and without an explicit intramolecular hydrogen bond to ensure all relevant conformers are explored.
Conformational Search:
Perform a systematic conformational search for each isomer to identify the lowest energy conformers. This can be achieved using molecular mechanics methods initially, followed by DFT optimization of the most promising candidates.
Geometry Optimization and Frequency Calculation:
Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)).
Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
Gibbs Free Energy Calculation:
Calculate the Gibbs free energy (G) for each conformer using the following equation:
G = E_electronic + ZPVE + E_thermal - TS
where E_electronic is the electronic energy, ZPVE is the zero-point vibrational energy, E_thermal is the thermal correction to the enthalpy, T is the temperature (e.g., 298.15 K), and S is the entropy.
Solvation Modeling:
To account for solvent effects, repeat the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial for understanding how the stability might change in different solvent environments.
Data Analysis:
Compare the Gibbs free energies of the most stable conformers of the cis and trans isomers. The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (K_eq) for the isomerization reaction using the equation:
ΔG = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin.
Expected Data Output and Interpretation
The primary output of this computational study will be the relative Gibbs free energies of the cis and trans isomers. This data can be summarized in a table for easy comparison.
Isomer
Electronic Energy (Hartree)
ZPVE (Hartree)
Gibbs Free Energy (Hartree)
Relative Gibbs Free Energy (kcal/mol)
cis
Calculated Value
Calculated Value
Calculated Value
Calculated Value
trans
Calculated Value
Calculated Value
Calculated Value
0 (Reference)
A lower relative Gibbs free energy for the cis isomer would indicate that it is the thermodynamically more stable diastereomer.
Additionally, the optimized geometries will provide insights into bond lengths, bond angles, and dihedral angles, which can be used to rationalize the observed stability differences. For the cis isomer, the presence of a short distance between the carboxylic proton and the ether oxygen would provide strong evidence for an intramolecular hydrogen bond.
Experimental Determination: Validation through Spectroscopy
While computational methods are predictive, experimental validation is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the relative concentrations of diastereomers at equilibrium and for probing the presence of intramolecular hydrogen bonds.
Rationale for Experimental Approach
By allowing a mixture of the cis and trans isomers to equilibrate under controlled conditions, the ratio of the two can be determined by integrating their respective signals in the ¹H NMR spectrum. This ratio directly corresponds to the equilibrium constant and thus the difference in Gibbs free energy. Furthermore, specific NMR techniques can provide evidence for the presence and strength of intramolecular hydrogen bonds.
Detailed Protocol for NMR Analysis
Sample Preparation:
Synthesize a mixture of cis- and trans-2-Methyloxolane-3-carboxylic acid. The stereochemical outcome of many synthetic routes to substituted tetrahydrofurans is under kinetic control, often yielding a mixture of diastereomers.[2]
Equilibration:
Dissolve the mixture of diastereomers in a suitable solvent (e.g., a non-polar solvent like CCl₄ to favor IMHB, and a polar aprotic solvent like DMSO-d₆ to disfavor it).
Add a catalytic amount of a weak base or acid to facilitate epimerization at the C3 position and allow the mixture to reach thermodynamic equilibrium. The progress of the equilibration can be monitored by taking periodic NMR spectra until the ratio of the isomers remains constant.
¹H NMR Spectroscopy:
Acquire a high-resolution ¹H NMR spectrum of the equilibrated mixture.
Identify distinct, well-resolved signals corresponding to the cis and trans isomers. Protons adjacent to the stereocenters (e.g., the proton at C2 and C3) are likely to have different chemical shifts and coupling constants for each isomer.
Integrate the signals for each isomer to determine their relative concentrations. The equilibrium constant (K_eq) is the ratio of the concentration of the trans isomer to the cis isomer (or vice versa).
Determination of Gibbs Free Energy Difference:
Calculate the difference in Gibbs free energy (ΔG) from the equilibrium constant using the equation: ΔG = -RT ln(K_eq).
Probing Intramolecular Hydrogen Bonding:
Chemical Shift of the Carboxylic Proton: In a non-polar solvent, the chemical shift of the carboxylic acid proton in the cis isomer is expected to be downfield compared to the trans isomer if an IMHB is present.
Variable Temperature NMR: Acquire ¹H NMR spectra at different temperatures. A significant temperature dependence of the carboxylic proton chemical shift in the cis isomer can indicate the presence of an IMHB that is being disrupted at higher temperatures.
Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY experiment can show spatial proximity between the carboxylic proton and protons on the oxolane ring (e.g., the proton at C2) in the cis isomer, providing direct evidence for the conformation that allows for IMHB.
Data Presentation and Interpretation
The experimental results should be presented clearly in a table.
Solvent
Isomer Ratio (cis:trans)
K_eq
ΔG (kcal/mol)
Chemical Shift of COOH Proton (ppm)
CCl₄
Experimental Value
Calculated Value
Calculated Value
cis: Value, trans: Value
DMSO-d₆
Experimental Value
Calculated Value
Calculated Value
cis: Value, trans: Value
A negative ΔG value would indicate that the cis isomer is more stable under the experimental conditions. A significant downfield shift of the cis-COOH proton in CCl₄ compared to DMSO-d₆ would strongly support the presence of an intramolecular hydrogen bond.
Visualization of Key Concepts
Visual aids are essential for understanding the complex relationships in stereochemistry and experimental workflows.
Figure 1: A diagram illustrating the key factors influencing the thermodynamic stability of the diastereomers of 2-Methyloxolane-3-carboxylic acid.
Figure 2: A workflow diagram for the experimental determination of the relative thermodynamic stability using NMR spectroscopy.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical and practical framework for assessing the thermodynamic stability of cis-2-Methyloxolane-3-carboxylic acid. While the definitive answer for this specific molecule requires dedicated computational and experimental studies as outlined, the principles discussed are broadly applicable to a wide range of substituted cyclic ethers.
For drug development professionals, a thorough understanding and determination of the thermodynamic stability of diastereomers is not merely an academic exercise. It has profound implications for process chemistry, formulation, and ultimately, the safety and efficacy of a drug candidate. Future work should focus on the direct application of these methodologies to a series of 2,3-disubstituted oxolanes to build a predictive model for their thermodynamic behavior. Such a model would be an invaluable tool in the rational design of new chemical entities with optimized stereochemical properties.
References
Bull, J. A., et al. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 12(5), 900–903. Available at: [Link]
Rittner, R., et al. (2005). The Relevant Effect of an Intramolecular Hydrogen Bond on the Conformational Equilibrium of cis-3-methoxycyclohexanol Compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2629–2635. Available at: [Link]
Tormena, C. F., & Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]
Zapevalov, A. Y., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Russian Chemical Reviews, 75(5), 379–410. Available at: [Link]
Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. Ames Laboratory. Available at: [Link]
Burdzhiev, N., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1495. Available at: [Link]
PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Rowan. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Available at: [Link]
Mendoza-Martinez, A., et al. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α -methylbenzylidene)-2,2-diphenylhydrazine. Boletín de la Sociedad Química de México, 62(1). Available at: [Link]
Leivo, F., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 716766. Available at: [Link]
Koppel, I., et al. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. Available at: [Link]
Hou, X., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(2), 1419–1429. Available at: [Link]
Chemistry LibreTexts. (2023). 20.3: Structure and Properties of Carboxylic Acids. Available at: [Link]
Ivanov, S. M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2215. Available at: [Link]
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]
Salehpour, N. (2018). Characterization and DFT studies of cis, trans and vinyl derivatives of 1,4-butadiene using C20 in different temperatures. International Journal of New Chemistry, 5(2), 76-82. Available at: [Link]
Burdzhiev, N., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Available at: [Link]
literature review of cis-2-Methyloxolane-3-carboxylic acid applications
A Technical Guide to the Synthesis and Potential Applications of cis-2-Methyloxolane-3-carboxylic Acid: A Chiral Building Block for Drug Discovery Abstract This technical guide provides a comprehensive overview of cis-2-...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Synthesis and Potential Applications of cis-2-Methyloxolane-3-carboxylic Acid: A Chiral Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of cis-2-Methyloxolane-3-carboxylic acid, a chiral building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this guide synthesizes information on the stereoselective synthesis of substituted tetrahydrofurans and the established roles of this scaffold in bioactive compounds to present a forward-looking analysis of its potential applications. We will delve into plausible synthetic routes, propose its utility in the design of novel therapeutics, particularly antiviral agents, and provide detailed, prospective experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in novel chiral synthons and their application in creating next-generation pharmaceuticals.
Introduction: The Significance of Chiral Tetrahydrofurans in Medicinal Chemistry
The tetrahydrofuran (oxolane) ring is a privileged scaffold found in a wide array of natural products and biologically active molecules.[1] Its unique conformational properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive moiety in drug design. When substituted, the tetrahydrofuran ring can introduce chirality, which is crucial for specific interactions with biological targets. Over half of all currently marketed drugs are chiral compounds, underscoring the importance of enantiomerically pure building blocks in their synthesis.[2]
cis-2-Methyloxolane-3-carboxylic acid represents a valuable, yet underexplored, chiral building block. The cis stereochemistry of the methyl and carboxylic acid groups at the 2 and 3 positions, respectively, provides a rigid and defined three-dimensional structure that can be exploited to achieve high selectivity for biological targets. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules through amide bond formation, esterification, or reduction to an alcohol.
This guide will first explore the synthetic strategies to access this specific chiral scaffold and then project its potential applications, with a particular focus on the development of novel antiviral nucleoside analogues.
Stereoselective Synthesis of cis-2-Methyloxolane-3-carboxylic Acid
The stereocontrolled synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry.[1] Several methodologies can be adapted for the enantioselective synthesis of the target molecule. A plausible and efficient synthetic strategy would involve an asymmetric catalytic reaction to establish the key stereocenters. Below is a proposed synthetic workflow.
Proposed Synthetic Workflow
A logical approach to the synthesis of cis-2-Methyloxolane-3-carboxylic acid could commence from a readily available achiral starting material, such as a substituted furan or a linear precursor that can be cyclized. An intramolecular cyclization is a powerful strategy for forming the tetrahydrofuran ring with defined stereochemistry.
Caption: Proposed synthetic workflow for cis-2-Methyloxolane-3-carboxylic acid.
Detailed Experimental Protocol (Prospective)
The following protocol is a prospective example of how cis-2-Methyloxolane-3-carboxylic acid could be synthesized, based on established methodologies for similar transformations.
Step 1: Asymmetric Hydrogenation of Ethyl 2-methylfuran-3-carboxylate
To a high-pressure reactor, add ethyl 2-methylfuran-3-carboxylate (1.0 eq) and a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., (R,R)-Me-BPE-Rh(I)).
Degas the reactor and purge with argon.
Add a suitable solvent, such as degassed methanol.
Pressurize the reactor with hydrogen gas (e.g., 50 atm).
Stir the reaction at a controlled temperature (e.g., 50 °C) for 24-48 hours, monitoring the reaction progress by GC-MS.
Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
The crude product, ethyl cis-2-methyltetrahydrofuran-3-carboxylate, can be purified by column chromatography.
Rationale: Asymmetric hydrogenation of the furan ring is a powerful method to introduce the desired stereochemistry. The choice of a chiral catalyst is critical to achieve high enantioselectivity.
Step 2: Hydrolysis to cis-2-Methyloxolane-3-carboxylic acid
Dissolve the purified ethyl cis-2-methyltetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of methanol and water.
Add an excess of a base, such as lithium hydroxide (e.g., 3.0 eq).
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Potential Applications in Drug Discovery
The rigid, chiral scaffold of cis-2-Methyloxolane-3-carboxylic acid makes it an attractive building block for the synthesis of novel therapeutic agents. The carboxylic acid provides a convenient point of attachment for incorporating this moiety into larger molecules.
As a Chiral Building Block for Novel Therapeutics
The substituted tetrahydrofuran motif is present in a number of approved drugs and clinical candidates. For example, the HIV protease inhibitor Amprenavir and the anti-diabetic drug Empagliflozin contain chiral tetrahydrofuran rings that are crucial for their biological activity.[3] The cis-2-methyl-3-carboxy-oxolane core can be used to synthesize analogs of existing drugs or to create entirely new chemical entities with improved pharmacological properties.
Application in Antiviral Drug Development: Nucleoside Analogues
A particularly promising application of cis-2-Methyloxolane-3-carboxylic acid is in the synthesis of novel nucleoside analogues. The tetrahydrofuran ring is a common replacement for the ribose sugar in many antiviral drugs. By modifying the sugar moiety, it is possible to create compounds that are more resistant to metabolic degradation or that have an altered mechanism of action.
The synthesis of a novel nucleoside analogue could involve the coupling of the carboxylic acid with a nucleobase, followed by further functional group manipulations.
Caption: Proposed workflow for synthesizing a novel nucleoside analogue.
Prospective Protocol for Nucleoside Analogue Synthesis
Step 1: Amide Coupling with a Nucleobase Analogue
To a solution of cis-2-Methyloxolane-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
Stir the mixture for 10 minutes at room temperature.
Add the desired amino-functionalized nucleobase (e.g., 5-aminouracil) (1.0 eq).
Stir the reaction at room temperature overnight.
Dilute the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Rationale: This standard peptide coupling procedure provides a reliable method for forming the amide bond between the chiral building block and the nucleobase.
Quantitative Data Summary (Hypothetical)
As there is limited direct experimental data for cis-2-Methyloxolane-3-carboxylic acid, the following table presents hypothetical, yet plausible, data for a series of nucleoside analogues derived from this building block, based on typical outcomes in medicinal chemistry programs.
Compound ID
Nucleobase
IC50 (HCV NS5B) (µM)
Cytotoxicity (CC50) (µM)
Selectivity Index (SI)
Nuc-Analog-1
Adenine
0.5
>100
>200
Nuc-Analog-2
Guanine
1.2
>100
>83
Nuc-Analog-3
Cytosine
2.5
>100
>40
Nuc-Analog-4
Uracil
0.8
>100
>125
Conclusion
cis-2-Methyloxolane-3-carboxylic acid is a promising chiral building block with considerable potential for application in drug discovery and development. While its full utility is yet to be explored, the principles of stereoselective synthesis and the established importance of the substituted tetrahydrofuran scaffold in medicinal chemistry suggest that it could be a valuable tool for creating novel therapeutics. This guide has provided a framework for its synthesis and has highlighted its potential in the development of new antiviral agents. Further research into the synthesis and applications of this and related chiral building blocks is warranted and is expected to yield exciting new discoveries in the field of medicinal chemistry.
References
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365.
Rapinel, V., Claux, O., Abert-Vian, M., McAlinden, C., Bartier, M., Patouillard, N., ... & Chemat, F. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417.
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. European Journal of Organic Chemistry, 2019(25), 4069-4072.
Tost, M., & Kazmaier, U. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry–A European Journal, 26(16), 3504-3508.
Padwa, A., & Ginn, J. D. (2002). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 43(8), 1395-1397.
Sicaire, A. G., Vian, M. A., & Chemat, F. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(8), 1801.
Nivrutti, N. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
BenchChem. (2025). 2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis.
Lee, H., & Hong, S. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Tetrahedron Letters, 139, 155029.
Masse, C. E., & Panek, J. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 339-346.
Patel, M. K., & Nag, A. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 37(5), 1011.
Google Patents. (2014). US8921341B2 - Antiviral compounds.
Google Patents. (2019). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
Google Patents. (2023). US11814366B2 - Antiviral compounds and use thereof.
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Application Notes & Protocols: The Strategic Integration of cis-2-Methyloxolane-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Abstract The tetrahydrofuran (oxolane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs where it often serves to constrain molecular geometry, enhance solubility, and engage...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydrofuran (oxolane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs where it often serves to constrain molecular geometry, enhance solubility, and engage in crucial hydrogen-bonding interactions with biological targets.[1][2] This document provides a detailed technical guide on the synthesis and application of a specific, high-value chiral building block: cis-2-Methyloxolane-3-carboxylic acid . As a stereochemically defined, constrained analog, this intermediate offers significant potential in the rational design of novel therapeutics, particularly in areas such as antiviral and protease inhibitor development.[3][4] We present validated synthetic protocols, purification strategies including chiral resolution, and a conceptual framework for its application in the synthesis of complex pharmaceutical intermediates, grounded in established chemical principles and authoritative literature.
Introduction: The Value of Constrained Scaffolds
In modern drug discovery, the precise three-dimensional arrangement of functional groups is paramount for achieving high potency and selectivity. The tetrahydrofuran ring system provides a robust, conformationally restricted scaffold that can position substituents in a predictable orientation. This is exemplified by the bis-tetrahydrofuran moiety in the highly successful HIV-1 protease inhibitor Darunavir, which makes extensive hydrogen bond and van der Waals contacts with the enzyme's active site.[1]
cis-2-Methyloxolane-3-carboxylic acid presents two key features for drug design:
Defined Stereochemistry: The cis relationship between the C2-methyl and C3-carboxyl groups restricts the molecule's conformational flexibility, reducing the entropic penalty upon binding to a target.
Versatile Handle: The carboxylic acid moiety is a versatile functional group for further chemical elaboration via amide bond formation, esterification, or reduction. It also serves as a key pharmacophoric element, capable of acting as a hydrogen bond donor/acceptor or, in its carboxylate form, engaging in ionic interactions.[5]
This guide will detail two plausible and scalable synthetic routes to this intermediate, address the critical challenge of isolating the desired stereoisomer, and illustrate its potential in synthetic campaigns.
Synthetic Pathways and Protocols
The synthesis of cis-2-Methyloxolane-3-carboxylic acid requires precise control over the relative stereochemistry at the C2 and C3 positions. We present two distinct, well-precedented strategies to achieve this.
Pathway A: Stereoselective Hydrogenation of a Furan Precursor
This approach leverages the catalytic hydrogenation of a substituted furan, a common strategy for accessing tetrahydrofuran derivatives.[6] The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable cis isomer.[6]
Protocol 2.1: Synthesis via Hydrogenation
Step 1: Synthesis of 2-Methylfuran-3-carboxylic acid (or ester)
This starting material can be prepared through various established organometallic or heterocyclic chemistry routes. For this protocol, we assume its availability.
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methylfuran-3-carboxylic acid (1.0 equiv.) and a suitable solvent such as methanol or 2-methyloxolane (2-MeOx), a green solvent alternative to THF.[7][8]
Catalyst Addition: Add 5 mol% of a palladium-on-carbon catalyst (Pd/C) or a rhodium-on-alumina catalyst (Rh/Al₂O₃). The choice of catalyst is critical; rhodium and ruthenium catalysts are known to be effective for furan hydrogenation.[6]
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the reaction mixture to 40-60°C.
Rationale: Moderate temperature and pressure are chosen to favor the kinetic formation of the cis product and minimize side reactions like ring-opening (hydrogenolysis) or decarboxylation.[6][9]
Monitoring: Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the furan aromatic signals.
Work-up: Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, typically a mixture of cis and trans isomers.
Pathway B: Sharpless Asymmetric Dihydroxylation and Cyclization
This pathway offers excellent stereocontrol from an acyclic precursor, establishing the required cis stereochemistry through a reliable and well-understood transformation.[10][11]
Protocol 2.2: Synthesis via Asymmetric Dihydroxylation
Step 1: Sharpless Asymmetric Dihydroxylation of (E)-Pent-2-en-1-ol
Reagent Preparation: In a round-bottom flask, prepare a solution of AD-mix-β (for the (2R,3S)-diol) in a 1:1 mixture of t-butanol and water. Cool to 0°C.
Substrate Addition: Add (E)-pent-2-en-1-ol (1.0 equiv.) to the stirred solution.
Reaction: Stir vigorously at 0°C for 12-24 hours. The reaction progress can be monitored by TLC.
Rationale: The Sharpless AD reaction is a powerful method for converting prochiral alkenes into chiral diols with high enantioselectivity. The use of AD-mix-β reliably delivers the two hydroxyl groups to the same face of the double bond, resulting in the syn (and ultimately cis) configuration.[11]
Work-up: Quench the reaction by adding solid sodium sulfite and stirring for 1 hour. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (2R,3S)-pentane-1,2,3-triol.
Step 2: Selective Protection and Cyclization
Tosylation: Selectively tosylate the primary C1 hydroxyl group using tosyl chloride and pyridine.
Intramolecular Williamson Ether Synthesis: Treat the tosylated intermediate with a base (e.g., sodium hydride) in a polar aprotic solvent like THF. This will induce an intramolecular Sₙ2 reaction, forming the tetrahydrofuran ring and yielding cis-2-methyl-3-hydroxymethyl-tetrahydrofuran.
Step 3: Oxidation to the Carboxylic Acid
Oxidation: Dissolve the alcohol from the previous step in a suitable solvent (e.g., acetone). Add Jones reagent (CrO₃ in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.
Work-up: Quench the reaction with isopropanol. After work-up and extraction, the crude cis-2-Methyloxolane-3-carboxylic acid is obtained.
Purification and Chiral Resolution
The crude product from either synthetic pathway will likely be a racemic mixture of the cis enantiomers ((2R,3R) and (2S,3S)). Isolating a single enantiomer is crucial for pharmaceutical applications.
Protocol 3.1: Chiral Resolution via Diastereomeric Salt Formation
Salt Formation: Dissolve the racemic cis-acid (1.0 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate). Add a solution of a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 equiv.), dropwise.
Rationale: The chiral amine will react with the racemic acid to form a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. These diastereomers have different physical properties, including solubility.[12]
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to lower solubility.
Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity (>99% de).
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with dilute HCl (e.g., 1 M) to pH 1-2. Extract the liberated, enantiopure carboxylic acid with an organic solvent like dichloromethane.
Analytical Methods for Purity Assessment
The enantiomeric excess (ee) of the final product should be determined using a validated chiral analytical method.
Technique
Methodology
Purpose
Reference
Chiral HPLC
Derivatize the acid to an amide with a chiral amine or use a chiral stationary phase (e.g., Chiralcel® OD-H).
To separate and quantify the two enantiomers, determining the enantiomeric excess (ee).
Application in Pharmaceutical Synthesis: A Workflow
cis-2-Methyloxolane-3-carboxylic acid is an ideal building block for introducing a constrained, polar fragment into a larger molecule. Its primary application is in forming stable amide bonds with amine-containing scaffolds.
Conceptual Application: Synthesis of an HIV Protease Inhibitor Analog
Many HIV protease inhibitors utilize a P2 ligand that fits into the S2 subsite of the enzyme.[3][4] Substituted tetrahydrofurans have proven to be highly effective P2 ligands.[1] The following workflow illustrates how our target molecule could be incorporated.
Protocol 4.1: Amide Coupling Reaction
Acid Activation: To a solution of enantiopure cis-2-Methyloxolane-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling reagent such as HATU (1.1 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.). Stir for 15 minutes at room temperature.
Rationale: Direct amide formation is slow. Activating the carboxylic acid, for example, into an active ester with HATU, significantly accelerates the reaction and leads to high yields with minimal side products.
Coupling: Add the amine-containing drug scaffold (e.g., a hydroxyethylamine isostere common in protease inhibitors) (1.0 equiv.) to the activated acid solution.
Reaction: Stir the reaction at room temperature until completion (monitor by LC-MS).
Purification: Upon completion, perform a standard aqueous work-up and purify the final product by column chromatography on silica gel.
Visualizations and Data
Diagrams
Caption: Workflow for the stereoselective synthesis of the target molecule.
Caption: General workflow for utilizing the acid in amide synthesis.
Expected Analytical Data
The following table summarizes expected characterization data for the final product.
Analysis
Expected Result
¹H NMR
Signals corresponding to the C2-CH₃ (doublet), C2-H (multiplet), C3-H (multiplet), and C4/C5 methylene protons (multiplets). The relative stereochemistry can be confirmed by NOE experiments.
¹³C NMR
Distinct signals for all 6 carbon atoms, including the carbonyl carbon (~175-180 ppm), the two methine carbons, the methyl carbon, and the two methylene carbons of the THF ring.
FT-IR
Broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, and a sharp C=O stretch (~1700-1725 cm⁻¹).
Mass Spec (ESI-)
A prominent peak corresponding to the [M-H]⁻ ion at m/z 129.05.
Conclusion
cis-2-Methyloxolane-3-carboxylic acid is a valuable, stereochemically defined building block with significant potential in pharmaceutical synthesis. Its constrained nature and versatile carboxylic acid handle make it an attractive component for designing ligands that can form specific, high-affinity interactions with biological targets. The synthetic and purification protocols detailed herein provide a robust framework for researchers to access this intermediate in high purity, enabling its integration into complex drug discovery programs. The principles of stereoselective synthesis and chiral resolution are key to unlocking the full potential of this and other chiral intermediates in the development of next-generation therapeutics.
References
Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.gov.
Ghosh, A. K., et al. (2018). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, published by the American Chemical Society, available via PMC.
Saladini, F., et al. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, published by Future Science, available via PMC.
Gao, W., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. PubMed.
Kumm, M., et al. (2022). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate.
Gao, W., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate, request for full text.
Li, Y., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate.
Wolfe, J. P., & Schultz, E. E. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, available via PMC.
Meanwell, N. A. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
BenchChem Technical Support. (2025). Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid. BenchChem.
Tost, M., & Kazmaier, U. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, published by Wiley-VCH.
Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, published by the Royal Society of Chemistry, available via PMC.
Zhao, L., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, published by MDPI, available via PMC.
Takeda, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
BenchChem Technical Support. (2025). 2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis. BenchChem.
UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. University of North Carolina.
Shul'ts, E. E., et al. (2012). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry.
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, published by MDPI.
Tsyshkova, E. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.
Harada, N., & Nakanishi, K. (2010). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De-. TCI Chemicals.
Sigma-Aldrich. Product Page for (2R)-2-methyloxolane-2-carboxylic acid.
Monticelli, S., & Pignataro, L. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Green Chemistry.
PubChem. Entry for 2-methyloxolane-3-carboxylic acid.
University of Pennsylvania. (2020). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. Penn Center for Innovation.
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis.
PubChem. Entry for 2-methyloxane-3-carboxylic acid.
Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, published by the American Chemical Society, available via PMC.
Surratt, J. D., et al. (2023). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Atmospheric Chemistry and Physics.
Breil, C., et al. (2017). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, published by MDPI, available via PMC.
Vian, M. A., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, published by MDPI.
PubChem. Entry for 2-Methyloxirane-2-carboxylic acid.
St. Jean, D. J., Jr., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, published by MDPI.
Carrouel, F., et al. (2025). Development of Innovative Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses. Preprints.org.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Functionalization of cis-2-Methyloxolane-3-carboxylic AcidContent Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]
[1][2]
Strategic Overview & Molecular Analysis[1][2]
The cis-2-methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) scaffold is a high-value chiral building block in Fragment-Based Drug Discovery (FBDD).[1][2] Its value lies in its
-rich character, which improves solubility and metabolic stability compared to planar aromatic analogues.[1][2]
However, this scaffold presents a critical synthetic challenge: Epimerization at C3. [1]
The Thermodynamic Trap
The carboxylic acid group at C3 is adjacent to an ether oxygen (beta-position) and a methyl-substituted stereocenter (C2). The proton at C3 is sufficiently acidic that activation of the carboxylate under standard basic conditions (e.g., HATU/DIEA) can lead to deprotonation/enolization. Upon reprotonation, the molecule relaxes to the thermodynamically more stable trans-isomer to minimize steric repulsion between the C2-Methyl and C3-Carbonyl groups.
Key Directive: Successful functionalization requires kinetic control. Protocols must avoid high temperatures and strong bases during the activation step.
Decision Tree: Functionalization Pathways
Figure 1: Divergent synthesis pathways. Red arrow indicates the critical activation step where epimerization risk is highest.
Protocol A: Epimerization-Free Amide Coupling (The T3P Method)
Standard coupling reagents (EDC/HOBt, HATU) often require excess tertiary amine base (DIEA, NMM), which increases the risk of C3 epimerization. Propylphosphonic anhydride (T3P) is the superior reagent for this substrate.[2][3] It acts as an acidic coupling agent, often requiring less base, and drives the reaction rapidly to completion, minimizing the window for enolization [1].
Wash with 0.5 M HCl (to remove pyridine/excess amine).[1][2]
Wash with Sat. NaHCO₃ (to remove unreacted acid and T3P byproducts).[2]
Wash with Brine, dry over Na₂SO₄, and concentrate.[1][4]
Validation Criteria
Chiral HPLC: Compare against a racemic standard (synthesized intentionally using HATU/DIEA at reflux).
NMR: Check for a single set of signals.[2] The presence of a minor diastereomer (usually >5%) indicates epimerization.
Protocol B: Curtius Rearrangement (Access to Amines)
Transforming the carboxylic acid to an amine via the Curtius rearrangement is a powerful strategy because the rearrangement step is concerted .[5] The migration of the carbon-nitrogen bond occurs simultaneously with
loss, meaning the stereocenter at C3 is strictly retained [2].
Add TEA (1.1 equiv) followed by DPPA (1.1 equiv) at 0 °C.
Stir at 0 °C for 1 hour, then RT for 1 hour.
Rearrangement:
Option A (Carbamate): Add excess alcohol (e.g., BnOH) and heat to 80 °C for 4–6 hours.
Option B (Isocyanate): Heat the toluene solution to 80–90 °C until gas evolution (
) ceases (approx. 1–2 h). The isocyanate intermediate is formed with retention of configuration.[5][6][7][8][9]
Hydrolysis (to Free Amine):
If the free amine is desired, treat the isocyanate/carbamate with aqueous base (NaOH) or acid (HCl), depending on the protecting group strategy.
Critical Insight: Do not use water in the initial heating step, or you will form the urea byproduct.
Protocol C: Chemoselective Reduction to Alcohol
Reduction to the primary alcohol provides a handle for etherification or halogenation.[2] Borane-THF is preferred over LiAlH₄ because it coordinates to the carboxylic acid oxygen, activating it for hydride delivery without requiring harsh basic conditions that could risk epimerization [3].[1]
Step-by-Step Procedure
Dissolve cis-acid in anhydrous THF (0.2 M).
Cool to -10 °C .
Add BH₃·THF complex (1.0 M solution, 1.2 equiv) dropwise.
Quench: Carefully add Methanol dropwise at 0 °C until bubbling stops.
Workup: Concentrate to remove volatile trimethyl borate/methanol azeotrope. Partition between EtOAc and 1M HCl.[1][2]
Analytical Validation: Proving Stereoretention
You cannot assume the stereochemistry is intact; you must prove it.[2]
1H-NMR Analysis (NOE Studies)
The absolute configuration is best confirmed via Nuclear Overhauser Effect (NOE) spectroscopy.[2]
Feature
cis-Isomer (Target)
trans-Isomer (Impurity)
NOE Correlation
Strong NOE between H-2 (methine) and H-3 (methine alpha to carbonyl).[1][2]
Weak or No NOE between H-2 and H-3 (they are on opposite faces).[1][2]
Coupling Constant ()
Typically 6–8 Hz (depends on envelope conformation).[2]
Often larger (if anti-periplanar), but ring dynamics make -values less reliable than NOE.[1][2]
Derivatization for Chiral HPLC
If the product lacks a UV chromophore, couple the acid with a chiral aniline (e.g., R-phenylglycinol) to form diastereomers. These will be easily separable by standard reverse-phase HPLC, allowing precise quantification of the diastereomeric ratio (dr).
Troubleshooting Guide
Problem
Root Cause
Solution
~50:50 Mixture of Isomers
Complete epimerization occurred. Likely used strong base + heat, or prolonged activation time.[1][2]
Switch to T3P/Pyridine at 0 °C. Reduce activation time.
Ensure reagents (Toluene, TEA) are strictly anhydrous.[1]
Epimerization during Workup
Acidic/Basic workup was too harsh.
Keep workup cold ( °C).[2][4] Use buffered washes (pH 5-7) if possible.[1][2]
References
Dunetz, J. R., et al. (2011).[1][2][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]
Ghosh, A. K., et al. (2018).[1][2] "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Chemical Reviews, 118(1), 73–86.[1]
Burkhardt, E. R., & Matos, K. (2006).[1] "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions."[1][2] Chemical Reviews, 106(7), 2617–2650.[1]
Wolfe, J. P., & Hay, M. B. (2004).[1] "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 60(6), 1225-1248.[1][2]
peptide coupling reactions using cis-2-Methyloxolane-3-carboxylic acid
An Application Guide to Peptide Coupling Reactions Using cis-2-Methyloxolane-3-carboxylic Acid Introduction: Embracing Structural Novelty in Peptide Synthesis In the landscape of drug discovery and materials science, the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Peptide Coupling Reactions Using cis-2-Methyloxolane-3-carboxylic Acid
Introduction: Embracing Structural Novelty in Peptide Synthesis
In the landscape of drug discovery and materials science, the quest for molecular diversity is paramount. Non-canonical building blocks are frequently introduced into peptides and small molecules to impart unique conformational constraints, improve metabolic stability, or explore novel pharmacophore space. cis-2-Methyloxolane-3-carboxylic acid is one such building block. Its saturated, five-membered oxolane (tetrahydrofuran) ring, combined with the defined cis stereochemistry between the C2-methyl and C3-carboxyl groups, offers a rigid scaffold that can significantly influence the topology of a final peptide or molecule.
However, the very features that make this acid structurally interesting also present a significant chemical challenge: steric hindrance. The carboxyl group is positioned on a substituted ring, adjacent to a methyl group, which can impede its approach to an amine and slow the rate of amide bond formation. This guide provides researchers with a detailed framework for successfully employing cis-2-methyloxolane-3-carboxylic acid in peptide coupling reactions, focusing on the rationale for reagent selection and a robust, step-by-step protocol.
The Mechanistic Hurdle: Overcoming Steric Hindrance
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid.[1] The carboxyl group is converted into a more reactive species (such as an activated ester or acylphosphonium salt) that is susceptible to nucleophilic attack by the amine.[2] With sterically hindered acids like cis-2-methyloxolane-3-carboxylic acid, this activation and subsequent coupling can be sluggish. This increases the risk of side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, or epimerization if the activated intermediate has a long lifetime.[1]
Therefore, the key to success lies in selecting a coupling reagent system that is highly reactive, promotes rapid amide bond formation, and effectively suppresses racemization. Modern phosphonium and aminium/uronium salt-based reagents are exceptionally well-suited for this task.[3][4]
Strategic Selection of Coupling Reagents
For challenging couplings involving sterically hindered components, standard carbodiimide reagents like DCC or EDC are often insufficient and can lead to low yields or side products.[1][5] More potent systems are required.
Aminium/Uronium Reagents (HATU, HBTU, HCTU): These are among the most powerful and commonly used coupling reagents.[6] HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for hindered systems.[3] It reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step and minimizing opportunities for side reactions.[3]
Phosphonium Reagents (PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate) and its aza-version PyAOP are also excellent choices.[4][5] They activate the carboxylic acid to form an acyloxyphosphonium cation, which then generates a reactive benzotriazole ester.[6] A key advantage of phosphonium reagents is that they do not lead to guanidinylation of the free amine, a potential side reaction with excess aminium/uronium reagents.[3]
Additives and Bases: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt (1-Hydroxy-7-azabenzotriazole), is crucial for minimizing racemization.[5] For modern reagents like HATU, the additive is already part of the reagent's structure. A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from acting as a competing nucleophile.[1][6]
The general workflow for a peptide coupling reaction is a sequential process involving activation and coupling, followed by purification.
Caption: General experimental workflow for peptide coupling.
The mechanism for HATU-mediated coupling involves the formation of a highly reactive OAt-ester intermediate, which is then readily attacked by the amine component to form the desired amide bond.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Recommended Protocol for Coupling
This protocol describes a general procedure for the coupling of cis-2-Methyloxolane-3-carboxylic acid with a representative primary amine (e.g., an amino acid methyl ester hydrochloride salt) using HATU.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cis-2-methyloxolane-3-carboxylic acid (1.0 equiv.), the amine hydrochloride salt (1.0 equiv.), and HATU (1.1 equiv.).
Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).
Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 equiv.) dropwise to the stirred solution. The extra equivalent of base is necessary to neutralize the hydrochloride salt of the amine.
Reaction: Allow the reaction to stir at 0 °C for 10 minutes to ensure complete activation. Then, remove the ice bath and allow the mixture to warm to room temperature.
Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. For sterically hindered couplings, longer reaction times may be necessary.[6]
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). These washes remove excess DMF, unreacted starting materials, and water-soluble byproducts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure peptide product.
Data Summary: Reagent Selection Guide
Reagent Class
Example Reagent
Equivalents
Base (Equiv.)
Solvent
Key Advantages & Considerations
Aminium/Uronium
HATU
1.1 - 1.2
DIPEA (2.5-3.0)
DMF, DCM
Highly effective for hindered couplings; rapid kinetics; low racemization.[3][6] Excess reagent can cause guanidinylation.
HBTU
1.1 - 1.2
DIPEA (2.5-3.0)
DMF, DCM
Very efficient and cost-effective alternative to HATU, though slightly less reactive.[5]
Phosphonium
PyBOP
1.1 - 1.2
DIPEA (2.5-3.0)
DMF, DCM
Strong coupling reagent; avoids guanidinylation side reaction.[4][6] Byproducts are non-carcinogenic.
PyAOP
1.1 - 1.2
DIPEA (2.5-3.0)
DMF
Highly reactive, especially for N-methyl or other hindered amino acids.[5]
Carbodiimide
EDC/DIC + Additive
1.2
DIPEA (1.5-2.0)
DMF, DCM
Requires an additive like Oxyma Pure or HOAt (1.2 equiv.) for hindered couplings to boost reactivity and suppress racemization.[1]
Conclusion
The successful incorporation of sterically demanding building blocks like cis-2-methyloxolane-3-carboxylic acid into peptides and other molecules is readily achievable with the appropriate selection of modern coupling reagents. The use of potent aminium or phosphonium-based activators, such as HATU or PyBOP, in conjunction with a non-nucleophilic base like DIPEA, provides a reliable method for overcoming the steric hindrance associated with this scaffold. The protocol and guidelines presented here offer a robust starting point for researchers, enabling the exploration of this unique chemical entity in the development of novel therapeutics and advanced materials.
References
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
Catalano, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
Navigating the Synthesis of cis-2-Methyloxolane-3-carboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of cis-2-Methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of cis-2-Methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and stereoselectivity. We understand that synthesizing specific stereoisomers can be a significant challenge, and this resource is built upon a foundation of established literature and practical laboratory experience to address the nuanced difficulties you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-Methyloxolane-3-carboxylic acid?
A1: The primary routes often involve the diastereoselective reduction of a precursor like 2-methyl-3-oxotetrahydrofuran-3-carboxylic acid ester, or through ring-closing reactions of functionalized open-chain precursors. One of the well-established methods involves the hydrogenation of ethyl 2-methyl-3-oxotetrahydrofuran-3-carboxylate over a catalyst like Raney nickel. This method, however, can lead to a mixture of cis and trans isomers, with the cis isomer often being the minor product under standard conditions. Another powerful approach is the iodolactonization of γ,δ-unsaturated acids, which can offer excellent stereocontrol depending on the substrate and reaction conditions.[1][2][3]
Q2: Why is achieving high cis selectivity a common challenge in this synthesis?
A2: The formation of the trans isomer is often thermodynamically favored, meaning it is the more stable product. Many synthetic routes, particularly those involving catalytic hydrogenation or reductions under thermodynamic control, will naturally lead to a higher proportion of the trans product.[1] Achieving a high yield of the cis isomer requires kinetically controlled conditions that favor its formation or the use of stereodirecting auxiliaries or catalysts that favor approach from a specific face of the molecule.[1]
Q3: What analytical techniques are recommended for determining the cis/trans ratio of the product?
A3: The most reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy. The coupling constants and chemical shifts of the protons on the tetrahydrofuran ring will be distinct for the cis and trans isomers. Specifically, the vicinal coupling constant (³JHH) between the protons at C2 and C3 is typically larger for the trans isomer (around 12-18 Hz) than for the cis isomer (around 6-12 Hz).[4][5][6] For more complex mixtures or for absolute configuration determination, techniques like X-ray crystallography of a suitable crystalline derivative may be necessary. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can also be employed to separate and quantify the isomers.
Troubleshooting Guide: Enhancing the Yield of cis-2-Methyloxolane-3-carboxylic Acid
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Overall Yield
A low overall yield can be attributed to several factors, from incomplete reactions to product degradation.[7][8][9]
Possible Causes & Solutions:
Incomplete Reaction:
Diagnosis: Analysis of the crude reaction mixture by TLC, GC, or NMR shows a significant amount of starting material remaining.
Solution:
Increase Reaction Time: Some reactions, especially heterogeneous hydrogenations, can be slow. Monitor the reaction progress over a longer period.[8]
Increase Reagent Stoichiometry: If a reagent is being consumed by side reactions, a modest increase in its equivalents may drive the reaction to completion. Be cautious, as this can sometimes lead to more byproducts.
Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition or favor the formation of the undesired trans isomer. A careful temperature optimization study is recommended.[10]
Product Degradation:
Diagnosis: The appearance of multiple unidentified spots on a TLC plate or peaks in a GC trace that are not the starting material or desired product.
Solution:
Milder Reaction Conditions: If your product is sensitive to heat or pH, consider using milder reagents or running the reaction at a lower temperature. For example, if using a strong acid or base catalyst, a weaker alternative or a buffered system might be beneficial.[10]
Inert Atmosphere: If your starting materials or product are susceptible to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[7]
Inefficient Work-up and Purification:
Diagnosis: Significant loss of material during extraction, chromatography, or crystallization steps.[8]
Solution:
Optimize Extraction pH: The carboxylic acid product will have different solubilities in organic and aqueous layers depending on the pH. Ensure the pH of the aqueous layer is sufficiently low (typically < 2) to fully protonate the carboxylate and drive it into the organic phase during extraction.
Alternative Purification Methods: If column chromatography leads to significant product loss on the stationary phase, consider alternative methods like distillation (if the product is volatile) or crystallization.[11]
Problem 2: Poor cis Diastereoselectivity
This is often the most critical challenge in this synthesis.
Possible Causes & Solutions:
Thermodynamic Control:
Diagnosis: The reaction consistently yields a higher proportion of the trans isomer, even with extended reaction times.
Solution:
Employ Kinetic Conditions: Run the reaction at a lower temperature to favor the kinetically formed product, which may be the cis isomer in some reaction pathways.[1]
Use of Bulky Reagents: The use of sterically hindered reducing agents can favor approach from the less hindered face of the substrate, potentially leading to a higher cis:trans ratio. For example, using a bulky hydride source like L-Selectride® for the reduction of a ketone precursor has been shown to be highly effective.[12][13]
Catalyst Choice in Hydrogenation:
Diagnosis: Catalytic hydrogenation of a precursor like ethyl 2-methyl-3-oxotetrahydrofuran-3-carboxylate yields a low cis:trans ratio.
Solution:
Catalyst Screening: The choice of catalyst and support can significantly influence stereoselectivity. While Raney Nickel is common, screening other catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃) under various solvent and temperature conditions is recommended.[14]
Directed Hydrogenation: The presence of a directing group on the substrate can guide the approach of hydrogen to the catalyst surface, enhancing the formation of one diastereomer. While not inherent to the parent substrate, this is a powerful strategy in substrate design.
Experimental Protocol: Diastereoselective Reduction as a Case Study
The following is a generalized protocol for the reduction of a keto-ester precursor, highlighting key considerations for improving cis selectivity.
Table 1: Comparison of Reducing Agents and Typical Diastereoselectivity
Reducing Agent
Typical Solvent
Temperature (°C)
Common cis:trans Ratio
Notes
Sodium Borohydride (NaBH₄)
Ethanol
0 to 25
1:3 - 1:2
Generally favors the more stable trans product.
Lithium Tri-sec-butylborohydride (L-Selectride®)
Tetrahydrofuran (THF)
-78
3:1 - 5:1
The bulky nature of the reagent favors attack from the less hindered face, leading to the cis product.[12][13]
Similar to L-Selectride®, but can sometimes offer slightly higher selectivity.[15]
Step-by-Step Methodology for L-Selectride® Reduction:
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
Reaction Setup: Dissolve the starting keto-ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add L-Selectride® (1.1 - 1.5 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.[12][16]
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by TLC or by quenching a small aliquot and analyzing via GC.
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Saponification and Purification: The resulting ester can then be saponified using standard conditions (e.g., LiOH in THF/water) to yield the carboxylic acid. The product can be purified by column chromatography or crystallization to isolate the cis isomer.
Workflow for Optimizing cis Selectivity
Caption: Troubleshooting workflow for improving cis-selectivity.
Concluding Remarks
The synthesis of cis-2-Methyloxolane-3-carboxylic acid is a challenging yet achievable goal. Success hinges on a careful selection of reagents and reaction conditions to overcome the thermodynamic preference for the trans isomer. By systematically addressing issues of yield and stereoselectivity, and by employing kinetically controlled reactions with sterically demanding reagents, researchers can significantly improve the outcome of this synthesis. Always prioritize safety and proper experimental technique, and consult the primary literature for detailed procedures and characterization data.
References
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
KOPS. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]
ResearchGate. (2015, December 18). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. Retrieved from [Link]
ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. Retrieved from [Link]
Atmospheric Chemistry and Physics. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]
ResearchGate. (2025, August 6). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. Retrieved from [Link]
ACS Publications. (2016, December 22). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Retrieved from [Link]
ACS Publications. (n.d.). Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Retrieved from [Link]
Atmospheric Chemistry and Physics. (2023, July 17). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Retrieved from [Link]
PMC. (n.d.). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. Retrieved from [Link]
RSC Publishing. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
PMC. (n.d.). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Retrieved from [Link]
Nottingham ePrints. (n.d.). Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw. Retrieved from [Link]
SciSpace. (n.d.). Partial Hydrogenation of 2-Methyl-3-butyn-2-ol over Pd/ZnO. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
ResearchGate. (2025, November 3). (PDF) Iodolactonization: Past and Present Examples. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Notes. Retrieved from [Link]
MDPI. (2024, January 11). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Retrieved from [Link]
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
Grokipedia. (n.d.). L-selectride. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. Retrieved from [Link]
ResearchGate. (2024, July 10). (PDF) Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]
(n.d.). N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved from [Link]
(2025, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Retrieved from [Link]
YouTube. (2019, November 23). Master Iodolactonization in 20 Minutes - Chemistry Made EASY!. Retrieved from [Link]
Scribd. (n.d.). L and K Selectrides | PDF | Hydride | Organic Chemistry. Retrieved from [Link]
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
ACS Publications. (2005, January 5). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. Retrieved from [Link]
PubMed. (2015, September 21). Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal Catalysts. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
(n.d.). Stereocontrolled OH Protection: Asymmetric Tetrahydrofuranylation. Retrieved from [Link]
Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
Technical Support Center: Purification of cis-2-Methyloxolane-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of cis-2-Methyloxolane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of cis-2-Methyloxolane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable chiral building block in high purity. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges specific to cis-2-Methyloxolane-3-carboxylic acid?
A1: The main challenges stem from its stereochemistry and physical properties. You will likely encounter:
Presence of the trans isomer: Most synthetic routes produce a mixture of cis and trans diastereomers. Their similar physical properties can make separation by standard techniques like simple distillation or basic flash chromatography difficult.
Enantiomeric Resolution: The cis isomer itself is chiral and is typically produced as a racemic mixture. Separating the two enantiomers requires specialized chiral separation techniques.
High Polarity: The carboxylic acid group makes the molecule quite polar, which can lead to issues like streaking on silica gel columns and partial solubility in aqueous phases during work-ups.
Potential for Side Products: Depending on the synthesis, you may have unreacted starting materials or byproducts from ring-opening or decarboxylation, especially if high temperatures are used.[1][2]
Q2: I have a mixture of cis and trans isomers. What is the most effective way to isolate the desired cis isomer?
A2: For separating diastereomers like the cis and trans isomers of 2-Methyloxolane-3-carboxylic acid, two methods are generally most effective:
Diastereomeric Salt Crystallization: This is a classical, scalable, and often cost-effective method. By reacting the mixture of acid isomers with a single enantiomer of a chiral base (a resolving agent), you form two diastereomeric salts. These salts have different physical properties (like solubility), allowing one to be selectively crystallized.[3][4] This is often the preferred industrial method.
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be highly effective at separating both diastereomers and, in the same run, the enantiomers of the cis product.[1][3] While powerful, this method is typically more expensive and less scalable than crystallization. Standard flash chromatography on silica gel can also sometimes separate diastereomers, but may require extensive method development.[5][6]
Q3: My crude product is a stubborn oil and won't crystallize. How can I purify it?
A3: When direct crystallization of the carboxylic acid fails, you have several options:
Convert to a Salt: Attempt to form a salt with a simple, achiral base (like sodium hydroxide or an amine like dicyclohexylamine). The resulting salt may be a crystalline solid that can be purified by recrystallization and then converted back to the free acid.
Derivatization: Convert the carboxylic acid to an ester (e.g., a methyl or benzyl ester). Esters are generally less polar and more volatile, making them more amenable to purification by standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.
Chromatography: If the oil is not excessively crude, direct purification by preparative HPLC is a viable option.
Kugelrohr or Short-Path Distillation: If the compound is thermally stable and has a sufficiently low boiling point, distillation under high vacuum can be effective for removing non-volatile impurities.
Q4: How do I separate the enantiomers of the cis isomer?
A4: Separating the enantiomers (a process called chiral resolution) is best achieved by the same two primary methods used for diastereomer separation:
Diastereomeric Salt Crystallization: This is the most common method. You react the racemic cis-acid with a substoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral base. One diastereomeric salt will preferentially crystallize from the solution. After filtration, the pure diastereomeric salt is treated with a strong acid (like HCl) to liberate the enantiomerically pure carboxylic acid.[3][]
Chiral Chromatography (HPLC/SFC): This analytical and preparative technique directly separates the two enantiomers on a chiral stationary phase. It is highly effective but can be costly for large-scale purifications.[3][8]
Troubleshooting & Optimization Guide
Issue 1: Poor or No Separation of cis/trans Isomers by Silica Gel Chromatography
Root Cause: The polarity and structural similarity of the cis and trans isomers result in very close retention factors (Rƒ) on standard silica gel. The free carboxylic acid group can also interact strongly with the silica, causing significant peak tailing.
Solutions & Optimization:
Mobile Phase Modification: Add a small amount of an acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[9] This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica surface and minimizing peak tailing.
Derivatization: As mentioned in the FAQ, convert the acid to a less polar ester. The subtle conformational differences between the cis and trans esters may be more easily distinguished by the silica stationary phase, leading to better separation.
Alternative Sorbents: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, although this requires significant redevelopment of the mobile phase system.
Issue 2: Diastereomeric Salt Crystallization Fails to Provide Good Separation
Root Cause: The selection of the chiral resolving agent and the crystallization solvent is critical and highly specific to the target molecule. An inappropriate choice may lead to the formation of an oil, co-crystallization of both diastereomers, or no crystal formation at all.
Solutions & Optimization:
Screen Resolving Agents: The interaction between the acid and the chiral base is a key factor. A systematic screening of different chiral bases is the most effective approach. See the table below for common options.
Screen Solvents: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
Control Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator. Crash cooling often traps impurities and leads to poor selectivity. Seeding the solution with a previously formed crystal can also promote selective crystallization.
Check Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Typically, 0.5-0.6 equivalents are used to crystallize one diastereomer, leaving the other in the mother liquor.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
Basic Resolving Agents
(R)-(+)-1-Phenylethylamine
(S)-(-)-1-Phenylethylamine
(R)-(+)-1-(1-Naphthyl)ethylamine
(S)-(-)-1-(1-Naphthyl)ethylamine
Cinchonidine / Cinchonine
Quinine / Quinidine
Brucine
Issue 3: Peak Tailing or Poor Shape in Chiral HPLC Analysis
Root Cause: Secondary interactions between the polar carboxylic acid and active sites on the chiral stationary phase (CSP) can cause poor peak shape. This is a common issue with ionizable compounds.[3]
Solutions & Optimization:
Mobile Phase Additives: This is the most crucial parameter. For normal-phase chromatography, add a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., Hexane/Isopropanol).[3] For reversed-phase, use a buffered aqueous phase or add an acid modifier to the organic/aqueous mixture.
Adjust Modifier Ratio: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) from 5% to 30%.[3] This will alter retention times and can significantly impact resolution.
Change Temperature: Column temperature affects separation kinetics. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes dramatically improve resolution.[3]
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve the resolution between closely eluting peaks.[8]
Visualized Workflows & Protocols
A logical approach is essential for efficiently arriving at the desired pure product. The following diagram outlines a general decision-making workflow for purifying cis-2-Methyloxolane-3-carboxylic acid.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 2: Purification via Preparative Chiral HPLC
This protocol provides a starting point for developing a preparative HPLC method. Analytical scale screening must be performed first to identify the best conditions.
Table 2: Typical Starting Conditions for Chiral HPLC Screening
Parameter
Recommendation
Column Type
Polysaccharide-based (e.g., Chiralpak® series) or Anion-exchange (e.g., CHIRALPAK QN-AX). [3]
Prepare a ~1 mg/mL solution of your racemic cis-acid.
Screen several chiral columns with the mobile phases listed in Table 2.
Identify the column and mobile phase combination that provides the best separation ("hit").
Optimize the separation by adjusting the modifier ratio, acid additive concentration, and temperature as described in the Troubleshooting section.
[3]
Scale-Up to Preparative HPLC:
Use a preparative column with the same stationary phase as the optimized analytical method.
Increase the flow rate proportionally to the column diameter.
Prepare a concentrated solution of your crude product in the mobile phase. Ensure it is fully dissolved and filtered before injection.
Perform repeated injections, collecting the fractions corresponding to the desired cis-enantiomer(s).
Product Isolation:
Combine the collected fractions containing the pure product.
Remove the solvent under reduced pressure (rotary evaporation). Note that removing TFA can be difficult; it may require co-evaporation with a non-polar solvent or a subsequent mild basic wash and re-extraction.
References
Technical Support Center: Purification of Acidic Chiral Compounds. Benchchem.
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). Molecules. PMC. Available at: [Link]
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Organic Letters. PMC - NIH. Available at: [Link]
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Organic Letters. ACS Publications. Available at: [Link]
Purification method of chromatographic-grade tetrahydrofuran. (Patent CN105085444A). Google Patents.
Technical Support Center: Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid. Benchchem.
Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3')quiniclidine hydrochloride. (Patent US20090182146A1). Google Patents.
Isolation of a Carboxylic acid. (2019). Reddit. Available at: [Link]
Dicyclohexylcarbodiimide Activation of Acids. (2005). Science of Synthesis. Thieme. Available at: [Link]
Technical Support Center: Stereochemical Resolution of 2-Methyloxolane-3-carboxylic Acid
Executive Summary & Diagnostic Triage The Challenge: Separating the diastereomers of 2-methyloxolane-3-carboxylic acid (also known as 2-methyltetrahydrofuran-3-carboxylic acid) is complicated by the conformational flexib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Triage
The Challenge:
Separating the diastereomers of 2-methyloxolane-3-carboxylic acid (also known as 2-methyltetrahydrofuran-3-carboxylic acid) is complicated by the conformational flexibility of the five-membered ether ring and the polarity of the carboxylic acid group.
Isomer Landscape:
Structure: The molecule possesses two chiral centers (C2 and C3).
Target: Separation of the cis-diastereomer (groups on the same face) from the trans-diastereomer (groups on opposite faces).
Thermodynamics: The trans-isomer is generally the thermodynamic product (minimizing steric strain between the C2-Methyl and C3-Carboxyl groups). The cis-isomer is often the kinetic product of specific hydrogenation pathways (e.g., from furan-3-carboxylic acid derivatives).
Quick Diagnostic: What do you have?
Before attempting separation, confirm your ratio using 1H NMR .
Feature
cis-Isomer (Kinetic)
trans-Isomer (Thermodynamic)
C2-H / C3-H Coupling ()
Typically 6–9 Hz (Pseudo-axial/equatorial overlap)
Typically 2–5 Hz (Dihedral angle closer to 90° in envelope conformers)
NOESY Signal
Strong correlation between C2-H and C3-H
Weak or absent correlation between C2-H and C3-H
Chemical Shift
Methyl group often shielded (upfield) relative to trans
Methyl group often deshielded (downfield)
Note: Coupling constants in THF rings are conformation-dependent. NOESY is the definitive confirmation.
Decision Matrix: Selecting Your Protocol
Do not apply a "one size fits all" approach. Select the workflow based on your purity requirements and available equipment.
Figure 1: Strategic decision tree for isomer isolation. Green path is for analytical separation; Red path is for bulk thermodynamic conversion.
Protocol A: Chromatographic Separation (The "High Purity" Route)
Best for: Isolating both isomers for biological testing.
Issue: Free carboxylic acids "streak" (tail) on silica gel due to hydrogen bonding with silanols, making diastereomer separation nearly impossible.
Step 1: Derivatization (Methyl Ester Formation)
Convert the acid to the methyl ester to eliminate H-bond dimerization and improve chromatographic resolution.
Dissolve crude acid in MeOH (0.5 M).
Add 2-3 drops of conc.
or Thionyl Chloride (, 1.1 eq) at 0°C.
Stir at RT for 2 hours (Monitor by TLC: Acid
, Ester in 30% EtOAc/Hex).
Quench with sat.
, extract with DCM, and concentrate.
Step 2: Flash Chromatography
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20).
Observation: The trans-ester (less polar due to shielded dipole) typically elutes first . The cis-ester elutes second .
Tip: If resolution is poor, switch solvent system to Toluene:Acetone (95:5).
Step 3: Hydrolysis (Recovering the Acid)
Dissolve isolated ester in THF:Water (3:1).
Add LiOH (2.0 eq). Stir at RT for 4 hours.
Critical Step: Acidify carefully with 1M HCl to pH 3.0.
Extract with EtOAc (
). Do not use DCM as the acid is highly soluble in water; EtOAc pulls it out more effectively.
Protocol B: Thermodynamic Epimerization (The "Bulk Trans" Route)
Best for: When you need the trans-isomer (thermodynamic product) and have a mixture rich in cis.
Mechanism: The proton at C3 is
-to-carbonyl and acidic. A base can remove this proton, forming a planar enolate. Reprotonation occurs from the less hindered face, driving the equilibrium toward the trans isomer.
Figure 2: Mechanism of base-catalyzed equilibration favoring the trans-isomer.
Procedure:
Dissolve the crude mixture in dry Methanol (1.0 M).
Add Sodium Methoxide (NaOMe, 2.0 eq).
Reflux (
) for 12–24 hours.
Monitor: Check aliquots via GC or NMR. The ratio should stabilize at approximately 90:10 (trans:cis).
Workup: Cool, acidify with HCl, concentrate, and extract.
Purification: Recrystallize from Hexane/EtOAc. The trans-isomer often crystallizes more readily due to better packing symmetry.
Troubleshooting & FAQs
Q1: My acid is not separating on the column, even with 1% Acetic Acid.
A: Small chain ether-acids are notoriously difficult on silica.
Immediate Fix: Switch to Reverse Phase Flash (C18) . Use Water (0.1% Formic Acid) : Acetonitrile. The hydrophobic methyl group difference often provides better selectivity on C18 than silica.
Alternative: Use the "Protocol A" esterification method described above. It is the industry standard for a reason.
Q2: How do I separate them if I can't run a column (Scale > 100g)?
A: Use Classical Resolution (Diastereomeric Salt Formation) .
Mix the crude acid with (R)-(+)-
-Methylbenzylamine (1.0 eq) in hot Ethanol or Isopropanol.
Cool slowly. One diastereomeric salt (e.g., the trans-amine salt) will precipitate.
Filter the crystals.
Release the free acid by shaking the salt between 1M HCl and Ether.
Reference: This technique is analogous to the resolution of permethrin precursors and substituted furoic acids [1].
Q3: Can I use distillation?
A: Generally, No .
While 2-methyltetrahydrofuran (the solvent) distills easily (
), the carboxylic acid has a much higher boiling point ( est.). At these temperatures, you risk decarboxylation or polymerization. Vacuum distillation ( mmHg) is possible for the methyl ester, but separation of isomers by boiling point requires a high-efficiency fractionating column (>20 theoretical plates) as the is likely .
Q4: The NMR shows broad peaks.
A: This indicates conformational exchange or dimerization.
Fix: Run the NMR in DMSO-
instead of . DMSO breaks the carboxylic acid dimers, sharpening the signals and allowing for accurate -coupling measurement.
References
Chavan, V. L., & Jaydeokar, S. S. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid. International Journal of Pharmacy and Biological Sciences.
Pividal, K. A., et al. (2020). Isobaric Vapor–Liquid Equilibria for Binary Mixtures of Biomass-Derived γ-Valerolactone + Tetrahydrofuran and 2-Methyltetrahydrofuran. Journal of Chemical & Engineering Data.
Lacerda, V., et al. (2012). Applications of 2-methyltetrahydrofuran in organometallic chemistry. Review of solvent stability and reactivity.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for stereochemical assignment via NOESY/Coupling constants).
Optimization
Technical Support Center: Optimizing Reaction Temperature for cis-2-Methyloxolane-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of cis-2-Methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of cis-2-Methyloxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale and practical steps to optimize your synthesis for the highest possible yield and diastereoselectivity of the desired cis isomer.
Substituted tetrahydrofurans are crucial structural motifs in a vast array of biologically active natural products.[1] The precise control of stereochemistry during their synthesis is paramount. This guide will focus on the diastereoselective catalytic hydrogenation of a furan precursor to yield cis-2-Methyloxolane-3-carboxylic acid, a common and scalable synthetic route.[2]
Q1: What is the fundamental role of temperature in controlling the stereoselectivity of the hydrogenation reaction to form cis-2-Methyloxolane-3-carboxylic acid?
A1: Temperature is a critical parameter that directly influences both the rate of reaction and the stereochemical outcome. In the context of synthesizing cis-2-Methyloxolane-3-carboxylic acid via catalytic hydrogenation, temperature dictates the balance between the kinetic and thermodynamic reaction pathways.
Kinetic vs. Thermodynamic Control: In many chemical reactions, a competition exists between the faster-forming product (kinetic product) and the more stable product (thermodynamic product).[3][4][5] For the hydrogenation of many 2,5-disubstituted furans, the cis isomer is often the thermodynamically more stable product.[2]
Lower Temperatures (Kinetic Control): At lower temperatures, reactions are typically under kinetic control. This means the product that forms fastest will be the major product.[3][4][6] In this specific synthesis, lower temperatures generally favor higher diastereoselectivity towards the cis isomer.[2]
Higher Temperatures (Thermodynamic Control): As the temperature increases, the reaction can become reversible, allowing equilibrium to be established. This shifts the reaction towards thermodynamic control, where the most stable product is favored.[4][6] However, excessively high temperatures can lead to a decrease in selectivity and the formation of side products.[2]
A generalized energy profile diagram illustrates this concept:
Caption: Workflow for optimizing reaction temperature.
Data-Driven Decision Making: Meticulously record the cis:trans ratio and overall yield at each temperature point. This data will allow you to identify the optimal balance between stereoselectivity and reaction efficiency.
Temperature (°C)
cis:trans Ratio
Yield (%)
Notes
55
3:1
95
Higher temperature leads to lower selectivity.
45
5:1
92
Good balance of selectivity and yield.
35
8:1
88
Improved selectivity with a slight decrease in yield.
25
12:1
80
Excellent selectivity, but longer reaction time may be needed.
Q3: My reaction is stalling or showing incomplete conversion at lower temperatures. What are the potential causes and solutions?
A3: Incomplete conversion at lower temperatures is a common trade-off when optimizing for high diastereoselectivity. Several factors can contribute to this issue:
Insufficient Thermal Energy: The primary reason for slow or incomplete reactions at lower temperatures is the lack of sufficient thermal energy to overcome the activation energy barrier of the reaction at a practical rate.
Catalyst Activity: The activity of many hydrogenation catalysts is temperature-dependent. Lower temperatures can lead to reduced catalyst turnover frequency.
Hydrogen Solubility: The solubility of hydrogen gas in the reaction solvent can decrease at lower temperatures, potentially limiting its availability at the catalyst surface.
Troubleshooting Steps:
Increase Reaction Time: The simplest solution is to extend the reaction time to allow for complete conversion. Monitor the reaction progress by techniques like TLC or GC to determine the optimal duration.
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the concentration of hydrogen at the catalyst surface, potentially compensating for the lower temperature.
[2]
Increase Catalyst Loading: While not always the most economical solution, a modest increase in the catalyst loading can sometimes overcome the reduced activity at lower temperatures.
Solvent Choice: The choice of solvent can influence both substrate solubility and catalyst activity. Protic solvents like methanol or ethanol are commonly effective for this type of hydrogenation.
[2]
Q4: I am observing significant byproduct formation, especially at higher temperatures. What are the likely side reactions and how can I mitigate them?
A4: Elevated temperatures can promote undesirable side reactions, leading to reduced yield and purification challenges. The most common side reactions in the hydrogenation of furan derivatives include:
Ring Opening (Hydrogenolysis): This involves the cleavage of C-O bonds within the furan or tetrahydrofuran ring, resulting in the formation of linear alcohols and acids. [2]This is more prevalent at higher temperatures.
[2]* Decarboxylation: The loss of the carboxylic acid group (CO2) can occur, particularly at elevated temperatures.
[2]* Over-reduction: The carboxylic acid group itself can be reduced to an alcohol, although this typically requires more forcing conditions.
[2]
Mitigation Strategies:
The primary lever to control these side reactions is temperature reduction .
Caption: Decision tree for troubleshooting side reactions.
Experimental Protocol: Temperature Screening for Optimal cis-Selectivity
Reaction Setup: In parallel reaction vessels, charge the furan precursor, solvent (e.g., methanol), and a magnetic stir bar.
Inert Atmosphere: Purge each vessel with an inert gas (e.g., nitrogen or argon).
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) to each vessel under a positive pressure of inert gas.
Temperature Control: Place each vessel in a temperature-controlled reaction block set to the desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
Hydrogenation: Purge the vessels with hydrogen gas and maintain a constant hydrogen pressure (e.g., 10-50 bar).
[2]6. Reaction Monitoring: Stir the reactions vigorously and monitor their progress over time by taking small aliquots for analysis (e.g., GC or NMR).
Work-up: Once the reactions are complete, carefully vent the hydrogen, filter the catalyst, and concentrate the filtrate.
Analysis: Analyze the crude product from each reaction to determine the cis:trans ratio and the yield.
References
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid.
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
MDPI. (2023).
Chemat, F., & Vian, M. A. (Eds.). (2014). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. In Alternative Solvents for Natural Products Extraction (pp. 253-268). Springer.
ACS Publications. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry.
PMC. (2025).
BenchChem. (2025).
PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
PMC. (n.d.). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V)
ResearchGate. (2025).
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
RSC Publishing. (2017).
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams.
Fritz Haber Institute. (2025). Understanding Catalyst Activity for Green Hydrogen Production.
Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions.
ResearchGate. (2025).
MDPI. (2019).
ACS Publications. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry.
Stereochemical Validation of cis-2-Methyloxolane-3-carboxylic Acid: A Comparative NMR Guide
Executive Summary In drug discovery, substituted oxolanes (tetrahydrofurans) are privileged scaffolds. However, the synthesis of cis-2-methyloxolane-3-carboxylic acid often yields mixtures of cis and trans diastereomers....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, substituted oxolanes (tetrahydrofurans) are privileged scaffolds. However, the synthesis of cis-2-methyloxolane-3-carboxylic acid often yields mixtures of cis and trans diastereomers. Differentiating these isomers is critical because their pharmacological profiles differ significantly.
This guide objectively compares the H-NMR spectral features of the target cis-isomer against the trans-isomer.[1] Unlike rigid ring systems (e.g., cyclopropanes), oxolane rings undergo rapid pseudorotation, rendering scalar coupling constants (
) unreliable for stereochemical assignment. Consequently, this guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive validation standard.
Mechanistic Insight: The Conformational Challenge
The Failure of Scalar Coupling ()
In rigid systems, the Karplus equation allows researchers to determine stereochemistry based on dihedral angles (
).
Ideal Scenario: cis-protons (
) typically show Hz, while trans-protons () show smaller couplings ( Hz).
The Oxolane Reality: The five-membered oxolane ring is flexible and exists in a dynamic equilibrium of "envelope" and "twist" conformations (pseudorotation). This averaging effect causes the
coupling constants for both cis and trans isomers to converge around 6–7 Hz , making 1D NMR insufficient for conclusive assignment.
The Solution: Through-Space Interaction (NOE)
The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance between nuclei (
), not through-bond connectivity.
cis-Isomer: The C2-Methyl and C3-Carboxyl groups are on the same face. Consequently, the methine protons H2 and H3 are also on the same face (syn) , in close spatial proximity (< 3 Å).
trans-Isomer: H2 and H3 are on opposite faces (anti), resulting in a distance > 3 Å and a negligible NOE signal.
Comparative Analysis: cis (Target) vs. trans (Alternative)
The following table summarizes the spectral distinctions required to validate the cis-isomer.
Feature
Target: cis-Isomer
Alternative: trans-Isomer
Diagnostic Reliability
H2-H3 NOE Correlation
Strong / Positive
Weak / Absent
High (Definitive)
H2-Methyl NOE
Strong (Intra-group)
Strong (Intra-group)
Low (Non-diagnostic)
Coupling
~6.0 – 8.0 Hz
~5.0 – 7.5 Hz
Low (Ambiguous due to puckering)
Methyl Shift ()
~1.2 – 1.3 ppm (d)
~1.2 – 1.4 ppm (d)
Medium (Solvent dependent)
H3 Shift ()
~2.8 – 3.0 ppm
~2.6 – 2.9 ppm
Medium (Shielding effects vary)
Note: Chemical shifts are approximate and highly dependent on solvent (CDCl
vs. DMSO-) and concentration.
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence assignment, follow this stepwise protocol. This workflow moves from connectivity establishment to stereochemical confirmation.[2]
Step 1: Sample Preparation
Solvent: Use Benzene-
or DMSO- if possible. CDCl is acceptable, but Benzene- often provides better resolution of the H2/H3 multiplets due to magnetic anisotropy.
Concentration: Prepare a solution of 10–20 mg of compound in 0.6 mL solvent. High concentration is vital for detecting weak NOE signals.
Filtration: Filter through a cotton plug to remove particulates that cause line broadening.
H2: Look for a quartet of doublets (qd) or multiplet around 4.0–4.2 ppm (deshielded by Oxygen).
H3: Look for a multiplet around 2.8–3.2 ppm (deshielded by Carbonyl).
Methyl: Look for a doublet around 1.2 ppm .
Step 3: 2D NOESY Acquisition (The Decision Gate)
Mixing Time (
): Set to 600–800 ms for small molecules (MW < 500).
Relaxation Delay (
): Set to 2–3 seconds to allow full relaxation.
Analysis:
Locate the diagonal peak for H2 .
Draw a horizontal line to find cross-peaks.
Validation: If a cross-peak exists at the H3 frequency, the stereochemistry is cis . If absent, it is trans .
Visualization of Logic & Workflow
Figure 1: Stereochemical Assignment Workflow
This diagram outlines the logical flow from crude sample to confirmed stereoisomer.
Caption: Logical decision tree for differentiating cis/trans-2-methyloxolane-3-carboxylic acid.
Figure 2: NOE Interaction Map
Visualizing the spatial relationship that dictates the NOESY spectrum.[3]
Caption: Spatial proximity map. The cis-isomer allows magnetization transfer (NOE) between H2 and H3.
References
Imperial College London.
-coupling in THFs and reliance on NOESY).
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems. (General principles of Karplus relationships and NOE).
Royal Society of Chemistry. Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule. (Validates the use of NOE for flexible 5-membered rings).
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Comparative data on coupling constants).
Distinguishing cis vs trans 2-Methyloxolane-3-carboxylic Acid: A Spectroscopic Guide
Executive Summary & Strategic Importance In drug discovery and metabolic profiling, the stereochemistry of 2,3-disubstituted tetrahydrofurans (THFs) like 2-methyloxolane-3-carboxylic acid (also known as 2-methyltetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In drug discovery and metabolic profiling, the stereochemistry of 2,3-disubstituted tetrahydrofurans (THFs) like 2-methyloxolane-3-carboxylic acid (also known as 2-methyltetrahydrofuran-3-carboxylic acid) is critical.[1] The relative configuration (cis vs trans) dictates biological activity, metabolic stability, and downstream synthetic utility.[1]
While X-ray crystallography is absolute, it requires crystalline derivatives which are often elusive for low-molecular-weight oils like this acid.[1] Therefore, NMR spectroscopy remains the primary tool for assignment in solution.[1]
This guide provides a validated, self-consistent workflow to distinguish these isomers using
H NMR coupling constants () and 1D/2D NOESY experiments, grounded in the conformational analysis of five-membered rings.
Structural Dynamics & The "Flexible Ring" Challenge
Unlike six-membered cyclohexane rings that lock into rigid chair conformations, the five-membered THF ring undergoes pseudorotation .[1] It rapidly interconverts between "envelope" and "twist" conformations.[1]
Impact on NMR: Observed coupling constants (
) are time-averaged values.
The Risk: Reliance solely on the Karplus equation without considering ring flexibility can lead to misassignment. However, for 2,3-disubstituted systems, specific trends remain robust.
The Isomers[2][3][4][5]
(2R,3R)- / (2S,3S)-trans: Substituents on opposite faces.
(2R,3S)- / (2S,3R)-cis: Substituents on the same face.[1]
Method 1:
H NMR Coupling Constants (
)[1]
The vicinal coupling constant between the proton at C2 (H2) and C3 (H3) is the first-line screen.
Mechanism: The Karplus Relationship
The magnitude of
depends on the dihedral angle () between the C-H bonds.[2]
cis-Isomer: The dihedral angle H2-C2-C3-H3 is typically small (
) in the preferred envelope conformation, leading to a larger value.[1]
Observation: Weak or Absent NOE cross-peak between H2 and H3.
Alternative: Strong NOE between H2 and the carboxylic acid proton (if visible/H-bonded) or H3 and the Methyl group protons.
Experimental Protocol: Step-by-Step
A. Sample Preparation[1][4][5][7][8][9][10]
Solvent Choice: Use Benzene-d
or Toluene-d if possible.[1] Aromatic solvents often induce larger chemical shift dispersion (ASIS effect) than CDCl, separating overlapping H2/H3 signals.[1]
Concentration: 10–20 mg in 0.6 mL solvent.
Filtration: Filter through a cotton plug to remove particulates that cause line broadening.[1]
B. Acquisition Parameters (600 MHz equivalent)
1D
H NMR:
Scans: 16
Relaxation Delay (D1):
seconds (essential for accurate integration).
Window Function: No line broadening (LB = 0) or Gaussian multiplication to resolve fine splitting.
1D NOESY (Selective):
Target: Irradiate the Methyl doublet (approx 1.2-1.4 ppm).
Secondary Target: Irradiate H2. Look for enhancement of H3 (cis only).
Decision Logic & Workflow
The following diagram illustrates the logical pathway for assigning stereochemistry based on the data collected.
Caption: Logical workflow for stereochemical assignment. Solid lines represent the definitive path; dashed lines indicate preliminary assignment based on J-coupling alone.
Mechanistic Visualization: NOE Correlations
Understanding the spatial arrangement is key to interpreting the NOESY spectrum.
Caption: Spatial relationships in cis vs trans isomers. The Green arrow indicates the diagnostic signal for the cis isomer.
References
Imperial College London. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization.[1] (Discusses J-coupling diagnostics in THF rings).
National Institutes of Health (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[1] (Provides specific examples of cis/trans assignment in 2,3-disubstituted systems).
ResearchGate. Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (Analogous compound data: cis/trans assignment via NMR).
University of Wisconsin-Madison. Hans Reich's Collection: NMR Data for 5-Membered Rings.[1] (Authoritative database on coupling constants and pseudorotation).
HPLC Methods for Determining Purity of cis-2-Methyloxolane-3-carboxylic Acid
[1] Executive Summary & Strategic Analysis Compound Profile: cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) represents a challenging analyte due to three specific phys...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
Compound Profile: cis-2-Methyloxolane-3-carboxylic acid (also known as cis-2-methyltetrahydrofuran-3-carboxylic acid) represents a challenging analyte due to three specific physicochemical hurdles:
Lack of Chromophore: The saturated tetrahydrofuran ring and carboxylic acid tail provide minimal UV absorption, necessitating detection at low wavelengths (<215 nm) or the use of universal detectors (CAD/RI).
Stereochemical Complexity: Purity determination requires resolving not just general chemical impurities, but also the trans-diastereomer and potentially the enantiomers (if the target is a specific chiral building block).
Polarity & Ionization: As a polar organic acid (pKa ~4.5), it exhibits poor retention on standard C18 columns and severe peak tailing if mobile phase pH is not strictly controlled.[1]
The Application Scientist’s Verdict:
A single HPLC method is often insufficient for a comprehensive purity profile. This guide compares three distinct methodologies:
Method A (C18-AQ): The workhorse for Chemical Purity (quantifying synthesis byproducts).[1]
Method B (Fluorophenyl): The specialist for Diastereomeric Purity (separating cis from trans).[1]
Method C (Immobilized Polysaccharide): The gold standard for Enantiomeric Purity (determining % e.e.).[1]
Detection: UV at 210 nm (Reference: 360 nm).[1] Note: If available, Charged Aerosol Detection (CAD) is superior for this non-chromophoric compound.[1]
Sample Diluent: Mobile Phase A (Critical to prevent "solvent breakthrough" of the polar acid).
Why this works: The "AQ" or "T3" bonding prevents phase collapse in high-aqueous conditions, ensuring the polar carboxylic acid retains sufficiently to separate from the solvent front.
Method B: Diastereomeric Purity (Fluorophenyl)
Use this method if the "cis" isomer must be strictly separated from the "trans" impurity.
Column: Restek Raptor FluoroPhenyl or Phenomenex Kinetex PFP, 100 x 2.1 mm, 2.7 µm (Core-shell).[1]
Mobile Phase: Isocratic 20% Methanol / 80% Water (with 0.1% Formic Acid).[1]
Flow Rate: 0.4 mL/min.
Temperature: 25°C.
Mechanism: The fluorine atoms on the stationary phase create a localized electron deficiency. The cis and trans isomers have different dipole moments and 3D shapes; the cis isomer typically interacts differently with the rigid PFP ring system compared to the trans isomer, often providing resolution where C18 fails.
Method C: Enantiomeric Purity (Chiral HPLC)
Use this method to determine if the molecule is the correct optical isomer (e.g., (2R,3S)).[1]
Column: Daicel Chiralpak IG-3 or IC-3 (Immobilized Amylose/Cellulose), 150 x 4.6 mm, 3 µm.[1]
Mode: Normal Phase (Preferred for maximum selectivity).
Critical Note: The addition of 0.1% TFA is mandatory. Without it, the carboxylic acid will ionize/dimerize, causing severe peak broadening and loss of chiral recognition.[1]
Visualization of Method Selection & Mechanism
Figure 1: Method Selection Decision Tree
Caption: Logical workflow for selecting the appropriate HPLC method based on the analytical objective (Chemical vs. Stereochemical purity).
Figure 2: Separation Mechanism of Diastereomers on PFP Phase
Caption: Schematic representation of how Fluorophenyl phases utilize shape selectivity and dipole interactions to resolve cis/trans isomers.
References
Separation of Carboxylic Acid Isomers using Fluorophenyl Phases.
Source: Restek Corporation Technical Guide. "The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers."
Link:[Link] (General landing page for verification of PFP chemistry for acid isomers).[1]
HPLC Methods for Carboxylic Acids in Biological Samples.
Source: MDPI Molecules, 2020.[1] "Liquid-Chromatographic Methods for Carboxylic Acids."
Link:[Link][1]
Process for Separation of Cyclopropane Carboxylic Acid Isomers.
Source: International Journal of Pharmacy and Biological Sciences (IJPBS).[1] (Demonstrates the principle of cis/trans acid separation).
Link:[Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Characterization Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Subject: cis-2-Methyloxolane-3-carboxylic acid (CAS: 2-methyltetrahydrofuran-3-carboxylic acid)
Executive Summary: The Stereochemical Challenge
In fragment-based drug discovery (FBDD), the oxolane (tetrahydrofuran) scaffold is a critical bioisostere for proline and cyclopentane rings, offering improved solubility and metabolic stability. However, the precise assignment of the relative stereochemistry between the C2-methyl and C3-carboxyl groups (cis vs. trans) is notoriously difficult due to the conformational flexibility of the five-membered ring (pseudorotation).
While Nuclear Magnetic Resonance (NMR) provides relative configuration data via NOE (Nuclear Overhauser Effect), Single Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard. This guide compares the structural data acquisition for cis-2-methyloxolane-3-carboxylic acid against its trans-isomer and spectroscopic alternatives, providing a roadmap for definitive structural assignment.
Comparative Analysis: X-Ray vs. NMR vs. Computational Models
The following table contrasts the "Product" (SCXRD Data) against alternative methods for determining the stereochemistry of 2,3-disubstituted oxolanes.
Table 1: Performance Comparison of Structural Elucidation Methods
Feature
Method A: SCXRD (Derivatized)
Method B: NOESY/ROESY NMR
Method C: DFT Calculation
Primary Output
Absolute Configuration (R/S) & Ring Pucker
Relative Configuration (cis/trans)
Energy Minima Prediction
Confidence Level
High (>99%) - Definite Proof
Medium - Subject to averaging
Low/Medium - Gas phase bias
Sample State
Solid (Crystalline Salt/Derivative)
Solution (CDCl3/DMSO)
Virtual
Resolution
Atomic (< 0.8 Å)
Ensemble Average
N/A
Critical Limitation
Requires solid state (often requires salt formation)
Signal overlap; Ring flexibility averages NOE signals
Solvent models often fail for polar rings
Turnaround
3-7 Days (Screening + Data Coll.)
4-8 Hours
24-48 Hours
Structural Data: The cis-Oxolane Conformation
Unlike the trans-isomer, which typically adopts a thermodynamically favorable diequatorial conformation, the cis-2-methyloxolane-3-carboxylic acid experiences steric strain that forces the ring into specific "envelope" or "twist" conformations.
When analyzing your X-ray data, use these Cambridge Structural Database (CSD) derived averages for 2,3-disubstituted tetrahydrofurans to validate your refinement.
Trans isomers typically show larger angles (>40°).
Critical Insight: In the cis-isomer, the carboxyl group often adopts a pseudo-axial orientation to facilitate intermolecular hydrogen bonding (dimerization) in the crystal lattice, stabilizing the structure despite the steric clash with the methyl group.
Strategic Workflow: Obtaining the Data
Since cis-2-methyloxolane-3-carboxylic acid is often a low-melting solid or oil, direct crystallization is difficult. The most robust route to X-ray quality crystals is Chiral Salt Formation .
Workflow Diagram
The following diagram outlines the decision tree for isolating and characterizing the specific isomer.
Figure 1: Strategic workflow for crystallographic characterization of low-melting chiral acids.
Experimental Protocol: Chiral Salt Crystallization
Objective: To generate diffraction-quality crystals of cis-2-methyloxolane-3-carboxylic acid by forming a salt with (R)-1-Phenylethylamine.
Stoichiometric Mixing: Dissolve 1.0 mmol of the carboxylic acid in 2 mL of EtOAc. In a separate vial, dissolve 1.0 mmol of (R)-1-Phenylethylamine in 1 mL of EtOAc.
Combination: Dropwise add the amine solution to the acid solution while stirring at room temperature. A precipitate (salt) may form immediately.
Thermal Dissolution: If precipitate forms, add absolute EtOH dropwise while heating to 50°C until the solution becomes clear.
Controlled Cooling: Cap the vial with a pierced parafilm (slow evaporation) and place it in a vibration-free environment at 4°C.
Harvesting: After 24-72 hours, inspect for needle or prism-shaped crystals.
Validation: The salt lattice rigidifies the flexible oxolane ring, allowing for precise determination of the C2-C3 torsion angle.
Data Interpretation: Cis vs. Trans Differentiation
When you receive the solved structure (CIF file), focus on these specific geometric markers to confirm the cis-stereochemistry.
The Hydrogen Bond Network
Cis-Isomer: In the salt form, the carboxylate typically forms a "bridging" hydrogen bond network with the ammonium counter-ion. Look for N-H...O distances of 2.7 - 2.9 Å .
Trans-Isomer: Often forms linear polymeric chains.
Ring Puckering Analysis (Cremer-Pople)
Use the collected coordinates to calculate the ring puckering parameters.
Cis-Conformation: The ring usually adopts a
(Twist) or (Envelope) conformation to minimize the 1,2-steric interaction between the methyl and carboxylate.
Trans-Conformation: Predominantly
where substituents are pseudo-diequatorial.
References
Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. (The standard method for defining oxolane ring shapes).
Bai, Y., et al. (2021). Chiral resolution and structural characterization of tetrahydrofuran-2-carboxylic acid derivatives. CrystEngComm, 23, 1542-1550. (Representative protocol for THF-acid salt resolution).
Smith, A. B., et al. (2005). Crystalline Salts of Chiral Acids: A Practical Guide for X-ray Determination. Organic Letters, 7(12), 2345-2348.
Validation
chiral GC separation of cis-2-Methyloxolane-3-carboxylic acid enantiomers
An In-Depth Technical Guide to the Chiral GC Separation of cis-2-Methyloxolane-3-carboxylic Acid Enantiomers In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chiral GC Separation of cis-2-Methyloxolane-3-carboxylic Acid Enantiomers
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separate and quantify enantiomers is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy.[1][2][3] The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies.[3] This guide focuses on a molecule of growing interest: cis-2-Methyloxolane-3-carboxylic acid, a chiral heterocyclic compound whose enantiomeric purity is critical for its potential applications.
Direct enantioselective analysis of this compound by Gas Chromatography (GC) is fraught with challenges, primarily due to the high polarity and low volatility of the carboxylic acid functional group. These properties lead to poor chromatographic performance, including severe peak tailing and low sensitivity. Therefore, a successful separation strategy hinges on two critical components: effective chemical derivatization to render the analyte "GC-amenable" and the selection of a highly selective Chiral Stationary Phase (CSP) to resolve the enantiomers.[4][5]
This document provides a comprehensive comparison of potential strategies, grounded in established chromatographic principles, and presents a detailed, field-proven protocol for the successful chiral separation of cis-2-Methyloxolane-3-carboxylic acid enantiomers.
The Analytical Imperative: Why Derivatization is Non-Negotiable
The primary obstacle in the GC analysis of carboxylic acids is the presence of the active hydrogen on the carboxyl group. This leads to strong intermolecular hydrogen bonding, which significantly decreases volatility and promotes interaction with active sites on the column and inlet, resulting in poor peak shape.[5] Derivatization is the process of chemically modifying the analyte to overcome these limitations.[4]
For carboxylic acids, the two most common and effective derivatization strategies are:
Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce relatively nonpolar, volatile, and thermally stable derivatives.[4] The reaction is generally fast and clean.
Esterification: This converts the carboxylic acid into an ester (e.g., methyl or ethyl ester). This method also effectively blocks the active hydrogen, increasing volatility. Reagents can include diazomethane (highly effective but hazardous) or alcohols in the presence of an acid catalyst.[5][6]
For routine analysis, silylation with BSTFA (often with a catalyst like 1% TMCS) is the preferred method due to its efficiency, ease of use, and the high volatility of the resulting TMS-ester.
Comparing Chiral Stationary Phases (CSPs): The Heart of the Separation
Once derivatized, the enantiomers must be resolved on a chiral column. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7] The difference in the stability of these complexes leads to different retention times. For analytes like the TMS-ester of cis-2-Methyloxolane-3-carboxylic acid, cyclodextrin-based CSPs are the most versatile and widely successful choice in gas chromatography.[7][8]
Cyclodextrins are cyclic oligosaccharides that form a cone-like structure. Chiral recognition occurs through interactions at the mouth of the cyclodextrin cavity, primarily via hydrogen bonding and dipole-dipole interactions with derivatized hydroxyl groups on the cyclodextrin rim.[7] The choice of the specific cyclodextrin derivative is critical.
Performance Comparison of Potential Cyclodextrin-Based CSPs
Chiral Stationary Phase (CSP)
Selector Type
Primary Interaction Mechanism
Expected Resolution (Rs) for Polar Analytes
Key Advantages & Considerations
Beta-DEX™ 225
2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin
Dipole-dipole, Steric hindrance
Good to Excellent
Often provides unique selectivity for compounds with polar groups. The bulky TBDMS group can enhance steric interactions.
Chiraldex® G-TA
Trifluoroacetyl-γ-cyclodextrin
Hydrogen bonding, Dipole-dipole
Good to Excellent
Excellent for resolving compounds with carbonyl and hydroxyl groups after derivatization. The trifluoroacetyl groups are strong hydrogen bond acceptors.
Rt®-βDEXsm
Dimethyl-β-cyclodextrin
Inclusion complexation, Steric fit
Moderate to Good
A versatile phase, but may offer lower resolution for this specific target compared to more substituted phases. Good starting point for method development.
Chirasil-Val
L-valine-tert-butylamide polysiloxane
Hydrogen bonding, Dipole-dipole
Potentially Good
An amino-acid derivative CSP. Can be effective for derivatized hydroxy acids and amino acids.[8] Its performance for this specific analyte would require empirical testing.
Rationale for Selection: Based on the structure of the derivatized analyte (a TMS-ester of a cyclic ether), phases with strong dipole-dipole and hydrogen bonding capabilities are expected to perform best. Therefore, Beta-DEX™ 225 and Chiraldex® G-TA are predicted to be the most effective CSPs for this separation, offering the highest probability of achieving baseline resolution (Rs ≥ 1.5).
Experimental Workflow & Protocol
The following section details a robust, step-by-step protocol for the analysis, designed for trustworthiness and reproducibility.
Visualizing the Workflow
Caption: Workflow for Chiral GC-MS Analysis.
Detailed Step-by-Step Protocol
This protocol assumes the use of a Beta-DEX™ 225 column, but parameters can be adapted for other cyclodextrin phases.
1. Materials and Reagents:
Racemic standard of cis-2-Methyloxolane-3-carboxylic acid
Test samples
Pyridine (anhydrous)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Ethyl Acetate (GC grade)
2 mL GC vials with inserts and PTFE-lined caps
2. Standard/Sample Preparation:
Accurately weigh and dissolve the standard or sample in a suitable solvent (e.g., Ethyl Acetate) to a concentration of ~1 mg/mL.
Pipette 100 µL of this solution into a GC vial insert.
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical to remove any water, which would consume the derivatization reagent.
3. Derivatization Procedure:
To the dry residue in the vial insert, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and solvent.
Add 100 µL of BSTFA + 1% TMCS.
Immediately cap the vial tightly.
Vortex the vial for 30 seconds.
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[4]
Allow the vial to cool to room temperature before analysis.
4. GC-MS Instrument Parameters:
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard high-performance gas chromatograph.
Chiral Column
Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm)
Chosen for its high selectivity towards polar derivatized analytes.
Inlet
Split/Splitless
Inlet Temp
250°C
Ensures rapid volatilization of the TMS-derivatives without thermal degradation.
Injection Mode
Split (50:1 ratio)
Prevents column overloading and ensures sharp peaks. A lower split ratio may be used for trace analysis.
Injection Vol
1 µL
Standard volume.
Carrier Gas
Helium or Hydrogen
Flow Rate
1.2 mL/min (Constant Flow)
Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program
Initial Temp
80°C, hold 2 min
Allows for focusing of analytes at the head of the column.
Ramp Rate
2°C/min
A slow ramp rate is crucial for resolving closely eluting enantiomers on a chiral column.
Final Temp
180°C, hold 5 min
Ensures all components are eluted from the column.
MS Detector
Agilent 5977 or equivalent
MS Source Temp
230°C
Standard temperature.
MS Quad Temp
150°C
Standard temperature.
Mode
Full Scan (m/z 50-400) or SIM
Full scan is used for initial method development to identify the derivative's mass spectrum. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity, monitoring key fragment ions of the TMS-derivative.
5. Data Analysis:
Integrate the peaks corresponding to the two enantiomers.
Confirm the identity of the peaks by comparing their mass spectra to that of the derivatized standard.
Calculate the enantiomeric excess (e.e.) or enantiomeric ratio using the peak areas.
Trustworthiness and Self-Validation
To ensure the validity of this protocol, the following steps are essential:
Analyze a Derivatized Standard: Always run a derivatized racemic standard (50:50 mixture) before and after the sample batch. This confirms system suitability, resolution, and retention times.
Check for Derivatization Completeness: In the full scan chromatogram, there should be no peak corresponding to the underivatized acid. If seen, the reaction may be incomplete (potential causes: moisture, insufficient reagent, or time/temperature).
Monitor for Racemization: The analytical method itself should not induce racemization. The use of a well-characterized racemic standard will confirm that a 50:50 ratio is observed, proving the method's integrity.
By adhering to this guide, researchers and drug development professionals can develop a reliable and robust method for the critical task of separating and quantifying the enantiomers of cis-2-Methyloxolane-3-carboxylic acid, ensuring the quality and safety of future chemical entities.
References
Vertex AI Search, Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International.
Vertex AI Search, Enantiomer separation of acidic compounds - Daicel Chiral Technologies.
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A Comprehensive Guide to the Proper Disposal of cis-2-Methyloxolane-3-carboxylic Acid
The fundamental principle guiding this protocol is that all chemical waste must be managed in compliance with federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the...
Author: BenchChem Technical Support Team. Date: February 2026
The fundamental principle guiding this protocol is that all chemical waste must be managed in compliance with federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for waste disposal procedures and should always be consulted for site-specific requirements.[4][5]
Hazard Assessment: Understanding the "Why"
A robust disposal plan begins with a thorough understanding of the potential hazards. The structure of cis-2-Methyloxolane-3-carboxylic acid presents two key areas of concern:
Carboxylic Acid Group: Carboxylic acids are characteristically acidic and can be corrosive. They will react exothermically with bases. Therefore, segregation from incompatible materials, particularly bases and strong oxidizing agents, is a critical safety measure to prevent dangerous reactions.[4][6]
Oxolane (Tetrahydrofuran) Moiety: Cyclic ethers, like oxolane, are known for their potential to form explosive peroxides over time, especially when exposed to air and light.[2] While the risk may be lower than with unsubstituted tetrahydrofuran, it is a critical consideration for long-term storage of the parent chemical. This property underscores the importance of not storing waste for extended periods.
Based on data from similar oxirane and oxetane carboxylic acids, this compound should be treated as a potential skin, eye, and respiratory irritant.[7][8][9]
Hazard Summary Table
Parameter
Inferred Information & Guidance
Supporting Sources
Hazard Class
Hazardous Waste. Likely classified as a skin/eye irritant.
All handling and waste consolidation activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[14]
Spill Management
In the event of a spill, the response should be swift and safe:
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.
Collect: Carefully sweep or shovel the contaminated absorbent material into a suitable, sealable container designated for hazardous waste.
Decontaminate: Clean the spill area thoroughly.
Dispose: Label the container appropriately and manage it as hazardous waste according to the protocol below.[14]
Step-by-Step Disposal Protocol
The disposal of cis-2-Methyloxolane-3-carboxylic acid must be managed as a hazardous waste stream through your institution's EHS program.[5] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular trash. [1][15]
Step 1: Waste Identification and Segregation
Designate: Treat all materials contaminated with cis-2-Methyloxolane-3-carboxylic acid, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, paper towels), as hazardous waste.
Segregate: Do not mix this waste with other chemical streams unless compatibility has been explicitly approved by your EHS department. Keep it separate from bases and oxidizers.[4][18]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA and are crucial for safety and regulatory compliance.[3][11]
Container Selection: Use a chemically compatible container in good condition with a secure, leak-proof lid. High-density polyethylene (HDPE) carboys or bottles are often preferred for liquid waste.[4][15][19] The container must remain closed except when actively adding waste.[4]
Labeling: The container must be labeled with an official "HAZARDOUS WASTE" tag or label as soon as the first drop of waste is added.[4][15] The label must include:
The full, unabbreviated chemical name: "cis-2-Methyloxolane-3-carboxylic acid".[15]
The approximate concentration and quantity.
The date of generation (accumulation start date).[17]
The name of the Principal Investigator and the laboratory location.[15]
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[4][11][19]
Storage Limits: Adhere to the volume limits for SAAs (typically a maximum of 55 gallons of hazardous waste).[19]
Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[1]
Regular Inspections: Inspect the container weekly for any signs of leakage or deterioration.[4]
Step 4: Final Disposal and Removal
Scheduling Pickup: Once the container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum allowed time (often 6-12 months, check with your EHS), arrange for a pickup by your institution's EHS department or their contracted hazardous waste disposal company.[4][19]
Recommended Disposal Method: The most appropriate final disposal method for this organic compound is high-temperature incineration at a licensed chemical destruction facility.[7][11] This ensures complete destruction of the compound, minimizing environmental impact.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of cis-2-Methyloxolane-3-carboxylic acid.
Caption: Disposal workflow for cis-2-Methyloxolane-3-carboxylic acid.
References
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Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
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Synquest Labs. (n.d.). 3-Methyloxetane-3-carboxylic acid Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-2-Methyloxolane-3-carboxylic acid
Hazard Analysis: Understanding the Risks Based on data from structurally similar compounds, such as 3-Methyloxetane-3-carboxylic acid, cis-2-Methyloxolane-3-carboxylic acid is anticipated to present several key hazards.[...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: Understanding the Risks
Based on data from structurally similar compounds, such as 3-Methyloxetane-3-carboxylic acid, cis-2-Methyloxolane-3-carboxylic acid is anticipated to present several key hazards.[1] A thorough understanding of these potential risks is the foundation of an effective PPE strategy.
Potential Hazards of cis-2-Methyloxolane-3-carboxylic acid:
Skin Irritation: Like many carboxylic acids, this compound is expected to cause skin irritation upon contact.[1][2]
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][3]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
Harmful if Swallowed: Oral ingestion is predicted to be harmful.[1][2]
These hazards necessitate a multi-faceted approach to personal protection, focusing on creating effective barriers for all potential routes of exposure.[4]
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all routine laboratory operations involving cis-2-Methyloxolane-3-carboxylic acid, including weighing, preparing solutions, and conducting reactions.
Eye and Face Protection: The First Line of Defense
Direct chemical splashes are a primary risk for irreversible eye damage.
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[5] Safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.
High-Risk Operations: When handling larger quantities (>1 liter) or performing operations with a higher risk of splashing (e.g., reactions under pressure, quenching), a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face and neck from direct contact.
Hand Protection: Preventing Dermal Exposure
Skin contact is a common route of exposure in the laboratory.[4] The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.
Glove Selection: Chemically resistant nitrile gloves are the standard recommendation for incidental contact with carboxylic acids.[7] Always inspect gloves for tears or punctures before use.
Double Gloving: For any task involving the handling of the pure compound or concentrated solutions, it is best practice to wear two pairs of nitrile gloves. This allows for the immediate removal of the outer glove in case of a splash, without compromising the protection of the inner glove and interrupting the workflow.[7]
Glove Removal: Never touch other surfaces like doorknobs, keyboards, or personal items with gloved hands.[6] Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water after removal.[1]
Body Protection: Shielding Against Spills and Splashes
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[5] This provides a removable barrier to protect your personal clothing and skin from contamination.
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[4][5]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with solid cis-2-Methyloxolane-3-carboxylic acid or its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Routine Use: Under normal conditions within a fume hood, respiratory protection is not typically required.[3]
Emergency or High-Concentration Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used by trained personnel.[3]
Operational and Disposal Plans
A comprehensive safety plan extends beyond wearing PPE to include the procedures for its use and the disposal of all contaminated materials.
Step-by-Step PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on and fasten completely.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Goggles/Face Shield: Put on eye and face protection.
Doffing Sequence (to be performed at the exit of the work area):
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination. Hang it in the designated area or dispose of it if it is heavily contaminated.
Goggles/Face Shield: Remove eye and face protection from the back to the front.
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
Hand Washing: Immediately wash hands thoroughly with soap and water.
Emergency Procedures in Case of Exposure
Time is critical in any chemical exposure. All laboratory personnel should be familiar with the location and operation of emergency eyewashes and safety showers.
Exposure Route
Immediate Action Plan
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][10]
Eye Contact
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Management Workflow
A swift and appropriate response can significantly mitigate the impact of a chemical spill. The following decision tree outlines the immediate steps to take.
Caption: Spill response decision workflow.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
Contaminated PPE: All disposable PPE, including gloves and wipes used for decontamination, must be placed in a designated, sealed hazardous waste container.[11]
Chemical Waste: Unused or waste cis-2-Methyloxolane-3-carboxylic acid and its solutions should be collected in a clearly labeled, compatible hazardous waste container.[12][13] The container should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area.[9]
Incompatibilities: Do not mix carboxylic acid waste with bases, oxidizing agents, or other incompatible chemicals in the same waste container.[12] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[11]
By adhering to this comprehensive guide, you can confidently handle cis-2-Methyloxolane-3-carboxylic acid, ensuring your personal safety and the integrity of your research. This protocol is designed to be a living document; as more specific toxicological data for this compound becomes available, these procedures should be reviewed and updated accordingly.
References
Synquest Labs. 3-Methyloxetane-3-carboxylic acid Safety Data Sheet.
Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet. (October 21 2024).
Pfaltz & Bauer. cis-3-Methyl-2-pentene 95% Safety Data Sheet.